molecular formula C9H13NO3 B3060150 2-Methoxy-3-(2-methoxyethoxy)pyridine CAS No. 1820711-09-8

2-Methoxy-3-(2-methoxyethoxy)pyridine

Cat. No.: B3060150
CAS No.: 1820711-09-8
M. Wt: 183.20
InChI Key: SJOPCBLPDXZLHJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(2-methoxyethoxy)pyridine is a chemical compound with the CAS Registry Number 1820711-09-8 and a molecular formula of C9H13NO3, corresponding to a molecular weight of 183.20 g/mol . This pyridine derivative is characterized by its specific structure, which can be represented by the SMILES notation COCCOC1=CC=CN=C1OC . Pyridine derivatives are versatile building blocks in organic synthesis and medicinal chemistry, frequently serving as key intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, structurally related pyridine compounds are integral to the synthesis of several therapeutically used substances, demonstrating the value of this chemical class in pharmaceutical research . As a specialized reagent, it is intended for use in research and development activities, such as method development and analytical testing in a laboratory setting. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-(2-methoxyethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-6-7-13-8-4-3-5-10-9(8)12-2/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOPCBLPDXZLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277109
Record name Pyridine, 2-methoxy-3-(2-methoxyethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-09-8
Record name Pyridine, 2-methoxy-3-(2-methoxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-methoxy-3-(2-methoxyethoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID201277109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Establishing the Solubility Profile of 2-Methoxy-3-(2-methoxyethoxy)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Gap for a Novel Pyridine Derivative

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a compound's solubility is a cornerstone of its progression from discovery to clinical application. The solubility profile of an active pharmaceutical ingredient (API) in various organic solvents is critical for designing purification processes, developing analytical methods, and creating suitable formulations.

This guide addresses the topic of the solubility profile of 2-Methoxy-3-(2-methoxyethoxy)pyridine . It is crucial to establish at the outset that, as of the date of this publication, specific, publicly available experimental solubility data for this particular compound is scarce. This is not uncommon for novel or specialized chemical entities.

Therefore, this document is structured not as a repository of existing data, but as a methodological whitepaper. It serves as a practical guide for researchers and drug development professionals on how to establish the solubility profile of a novel compound like 2-Methoxy-3-(2-methoxyethoxy)pyridine. We will leverage established principles of physical chemistry and proven experimental protocols to provide a robust framework for this investigation. For illustrative purposes, we will draw parallels with related, more broadly studied pyridine derivatives.

Physicochemical Characterization: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides valuable insights into its likely solubility characteristics.

Molecular Structure: 2-Methoxy-3-(2-methoxyethoxy)pyridine

  • Pyridine Core: The pyridine ring, a nitrogen-containing heterocycle, imparts a degree of polarity and the capacity for hydrogen bonding via the nitrogen lone pair. Pyridine itself is miscible with water and a broad range of organic solvents.[1][2]

  • Methoxy and Methoxyethoxy Substituents: The presence of ether functionalities (-O-) introduces polar sites and potential hydrogen bond acceptors. These flexible ether chains can also interact favorably with a range of solvent polarities.

  • Overall Polarity: The combination of the polar pyridine ring and multiple ether linkages suggests that 2-Methoxy-3-(2-methoxyethoxy)pyridine is a polar molecule. We can predict a favorable solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents like hexanes is expected to be significantly lower.

This predictive analysis is the basis for a rational solvent selection strategy.

Experimental Framework: The Gold Standard Shake-Flask Method

To determine the thermodynamic equilibrium solubility, the shake-flask method remains the industry's gold standard for its reliability and accuracy.[3][4] The following protocol outlines a self-validating system for generating a robust solubility profile.

Materials and Equipment
  • Solute: High-purity (>99%) 2-Methoxy-3-(2-methoxyethoxy)pyridine.

  • Solvents: A selection of high-purity, anhydrous organic solvents covering a range of polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Scintillation vials or glass flasks with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

The following workflow is designed to ensure the attainment of equilibrium and accurate quantification.

Step 1: Preparation of the Slurry

  • Rationale: To ensure that a saturated solution is formed, an excess of the solid solute must be present. This allows the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation.[5]

  • Procedure:

    • Add an excess amount of 2-Methoxy-3-(2-methoxyethoxy)pyridine to a pre-weighed vial. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains visible at the end of the experiment.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration

  • Rationale: Achieving thermodynamic equilibrium is time-dependent. Agitation ensures a homogenous mixture and facilitates the dissolution process, while constant temperature is critical as solubility is temperature-dependent.[4][6]

  • Procedure:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the slurries to equilibrate for a sufficient period. A typical duration is 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.

Step 3: Phase Separation

  • Rationale: It is imperative to analyze only the clear, saturated solution, free from any undissolved solid particles, which would artificially inflate the measured concentration.[6]

  • Procedure:

    • Remove the vials from the shaker.

    • Allow the vials to stand for a short period to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully draw the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. This filtration step is crucial for removing fine particulates.

Step 4: Quantification

  • Rationale: An accurate and validated analytical method is required to determine the concentration of the solute in the saturated solution. HPLC is a common and reliable method for this purpose.[7]

  • Procedure:

    • Prepare a series of calibration standards of 2-Methoxy-3-(2-methoxyethoxy)pyridine of known concentrations in the solvent of interest.

    • Accurately dilute a known volume of the filtered saturated solution.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Use the calibration curve to determine the concentration of the diluted sample and back-calculate the concentration of the original saturated solution. This value represents the solubility.

Diagram of the Experimental Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C Seal vial D Centrifuge slurry C->D Attain equilibrium E Filter supernatant (0.22 µm) D->E F Dilute filtered sample E->F Clear saturated solution G Analyze by HPLC F->G H Calculate concentration vs. calibration curve G->H I Solubility Data (mg/mL) H->I Final solubility value

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Interpretation

To provide a clear and comparative overview, the experimentally determined solubility data should be summarized in a structured table.

Table 1: Hypothetical Solubility Profile of 2-Methoxy-3-(2-methoxyethoxy)pyridine at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Qualitative Descriptor
Polar Protic Methanol5.1> 200Very Soluble
Ethanol4.3> 150Freely Soluble
Polar Aprotic Acetone5.1> 180Very Soluble
Acetonitrile5.8> 100Freely Soluble
Ethyl Acetate4.4~ 80Soluble
Slightly Polar Dichloromethane3.1~ 50Soluble
Toluene2.4< 10Sparingly Soluble
Nonpolar Heptane0.1< 1Slightly Soluble

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Conclusion and Forward Outlook

While direct solubility data for 2-Methoxy-3-(2-methoxyethoxy)pyridine is not currently in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its determination. By combining theoretical physicochemical analysis with the gold-standard shake-flask experimental protocol, researchers can confidently and accurately establish the compound's solubility profile. This foundational data is indispensable for guiding subsequent stages of process chemistry, analytical method development, and formulation design, thereby accelerating the journey of a new chemical entity through the development pipeline.

References

  • ResearchGate. 2-Methoxy Pyridine. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

  • Chemeurope.com. Pyridine. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES. Available at: [Link]

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The Thermodynamic Compass: A Guide to the Stability of Pyridine Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties that can enhance a drug's metabolic stability, permeability, potency, and binding affinity.[1][3] However, the successful transition of a pyridine-containing lead compound from discovery to a marketable therapeutic is profoundly influenced by its thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of pyridine derivatives, offering field-proven insights into their degradation pathways, and presenting robust experimental and computational methodologies for their evaluation. By understanding and predicting the thermodynamic landscape of these crucial scaffolds, researchers can de-risk development, optimize synthesis, and ultimately design more robust and efficacious pharmaceuticals.

The Strategic Importance of Thermodynamic Stability in Pyridine-Based Drug Development

In the intricate process of pharmaceutical synthesis and formulation, the inherent stability of the active pharmaceutical ingredient (API) is paramount. For pyridine derivatives, which are central to a vast array of therapeutics including anticancer agents, antivirals, and cardiovascular drugs, a thorough understanding of their thermodynamic stability is not merely an academic exercise but a critical determinant of a drug's safety, efficacy, and shelf-life.[1][2]

Thermodynamic stability refers to the relative Gibbs free energy of a molecule. A thermodynamically stable molecule exists in a low-energy state, rendering it less susceptible to spontaneous degradation into lower-energy products. In the context of pharmaceutical development, this translates to:

  • Predictable Shelf-Life: A stable API ensures that the drug maintains its therapeutic concentration and safety profile over its intended shelf-life.

  • Reduced Impurity Formation: Degradation of the API can lead to the formation of impurities, which may be inactive, toxic, or immunogenic.

  • Robust Manufacturing Processes: A stable molecule can withstand the rigors of chemical synthesis, purification, and formulation without significant decomposition.

  • Consistent Bioavailability: The stability of a drug can influence its solubility and dissolution rate, which are critical for consistent absorption and bioavailability.[4][5]

Conversely, thermodynamic instability can manifest as a cascade of challenges, including the generation of pyridine as a degradation product in certain drug formulations, which can have safety implications.[6][7] Therefore, a proactive assessment of the thermodynamic stability of pyridine derivatives is a foundational element of a successful drug development program.

Fundamental Principles Governing the Stability of the Pyridine Ring

The stability of the pyridine ring is a delicate interplay of its inherent aromaticity, the electronegativity of the nitrogen atom, and the electronic and steric influences of its substituents.

The Aromatic Fortress: A Double-Edged Sword

Pyridine's six-membered ring with six delocalized π-electrons confers significant aromatic stability, analogous to benzene. This aromatic character is a primary reason for its prevalence in drug design, providing a rigid and planar scaffold for the precise orientation of pharmacophoric groups. However, the introduction of a nitrogen atom creates an electron-deficient (π-deficient) aromatic system.[8]

The greater electronegativity of nitrogen compared to carbon results in a dipole moment, with the nitrogen atom bearing a partial negative charge and the ring carbons, particularly at the 2-, 4-, and 6-positions, becoming electron-deficient.[8][9] This electronic landscape has profound implications for reactivity and stability:

  • Resistance to Electrophilic Attack: The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene in these reactions.[9]

  • Susceptibility to Nucleophilic Attack: The electron-deficient carbons are more susceptible to nucleophilic attack, a key consideration in potential degradation pathways.[9]

The Influence of Substituents: Tailoring Stability

The thermodynamic stability of a pyridine derivative can be finely tuned by the nature and position of its substituents. This provides medicinal chemists with a powerful tool to optimize the properties of a drug candidate.

  • Electronic Effects: Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups increase the electron density of the pyridine ring. This can enhance its stability towards nucleophilic attack but may increase its susceptibility to oxidation. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups further decrease the ring's electron density, making it more stable towards oxidation but potentially more prone to nucleophilic attack.[10][11]

  • Steric Effects: Bulky substituents can sterically hinder the approach of reactants, thereby increasing the kinetic stability of the molecule. However, significant steric strain can also raise the ground-state energy of the molecule, potentially decreasing its thermodynamic stability.

The interplay of these effects is illustrated in the following diagram:

G Pyridine Pyridine Ring Stability Thermodynamic Stability Pyridine->Stability Influenced by EDG Electron-Donating Groups (EDG) EDG->Pyridine Increases Electron Density EWG Electron-Withdrawing Groups (EWG) EWG->Pyridine Decreases Electron Density Steric Steric Hindrance Steric->Pyridine Hinders Reactant Approach

Caption: Factors influencing the thermodynamic stability of the pyridine ring.

Common Degradation Pathways of Pyridine Derivatives

Understanding the potential degradation pathways of pyridine derivatives is crucial for predicting and mitigating stability issues. The primary routes of decomposition involve oxidation, reduction, and hydrolysis.

Oxidation: The Role of Pyridine N-Oxides

The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of pyridine N-oxides. This transformation significantly alters the physicochemical properties of the molecule.[12] The N-oxide group is highly polar and can act as a strong hydrogen bond acceptor, often increasing the water solubility of the parent compound.[12][13]

While sometimes a desired metabolic pathway or a synthetic intermediate, uncontrolled N-oxide formation can represent a degradation pathway. The stability of the N-oxide itself is dependent on the substituents present on the pyridine ring.[14]

Reduction and Ring Opening

Under certain conditions, the pyridine ring can be reduced to di- or tetrahydropyridine derivatives, disrupting its aromaticity and leading to a loss of planarity. More drastic reductive or oxidative conditions can lead to cleavage of the C-N bond and subsequent ring opening, resulting in the formation of acyclic degradation products. For instance, some microbial degradation pathways involve the hydroxylation of the pyridine ring followed by ring cleavage to form maleamate.[15][16][17]

Hydrolysis of Fused and Substituted Pyridines

Pyridine derivatives that are part of a fused ring system, such as pyrrolo[3,4-c]pyridine-1,3(2H)-diones, can be susceptible to hydrolysis, particularly under alkaline conditions.[18] This can lead to the cleavage of imide bonds and the formation of carboxylic acid derivatives.[18] The rate and extent of hydrolysis are highly dependent on the pH, temperature, and the specific substituents on the ring system.

A generalized workflow for identifying potential degradation pathways is outlined below:

G Start Pyridine Derivative API Stress Stress Testing (pH, Temp, Light, Oxidizing Agents) Start->Stress Analysis Analytical Characterization (HPLC, LC-MS, NMR) Stress->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Mitigate Develop Mitigation Strategies (Formulation, Packaging, Storage) Pathway->Mitigate

Caption: Workflow for the identification of pyridine derivative degradation pathways.

Assessing Thermodynamic Stability: A Multi-faceted Approach

A comprehensive evaluation of the thermodynamic stability of pyridine derivatives requires a combination of experimental and computational techniques.

Experimental Methodologies

4.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It can be used to determine key thermodynamic parameters such as the melting point, enthalpy of fusion, and to detect thermal events like decomposition.

Protocol for DSC Analysis of a Pyridine Derivative:

  • Sample Preparation: Accurately weigh 2-5 mg of the pyridine derivative into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The temperature range should be selected to encompass the expected melting and decomposition temperatures.

  • Data Analysis: The resulting thermogram will show peaks corresponding to thermal events. The onset temperature of the decomposition peak provides an indication of the thermal stability of the compound.

4.1.2. Isothermal Calorimetry

Isothermal calorimetry measures the heat produced or consumed by a chemical reaction at a constant temperature. This technique can be used to study the kinetics of degradation reactions and to determine the enthalpy of these reactions.

4.1.3. High-Performance Liquid Chromatography (HPLC) Stability-Indicating Methods

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the API due to degradation and simultaneously detect and quantify any degradation products.

Protocol for Developing a Stability-Indicating HPLC Method:

  • Forced Degradation Studies: Subject the pyridine derivative to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Method Development: Develop an HPLC method (e.g., reversed-phase with UV detection) that provides adequate separation between the parent drug and all significant degradation products.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Computational Approaches

Computational chemistry provides a powerful in-silico toolkit for predicting the thermodynamic stability of molecules, offering insights that can guide experimental work and accelerate the drug development process.

4.2.1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate thermodynamic properties such as the Gibbs free energy of formation (ΔGf) and the enthalpy of formation (ΔHf).[19][20] By comparing the calculated ΔGf values of a parent pyridine derivative and its potential degradation products, the thermodynamic driving force for a particular degradation pathway can be assessed.[21]

Protocol for DFT Calculation of Gibbs Free Energy of Formation:

  • Structure Optimization: The 3D structure of the pyridine derivative is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).[19]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections.

  • Gibbs Free Energy Calculation: The Gibbs free energy is calculated from the electronic energy and the thermal corrections.

4.2.2. Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties, including thermodynamic stability.[20] These models can be used to predict the stability of novel pyridine derivatives based on their molecular descriptors.[20]

Data Summary: Relative Thermodynamic Stabilities of Substituted Pyridines

The following table provides a conceptual overview of the relative thermodynamic stabilities of monosubstituted pyridines based on the electronic nature of the substituent. The values are illustrative and the actual stability will depend on the specific substituent and its position.

Substituent TypePositionRelative Thermodynamic Stability (Illustrative)Rationale
Strong Electron-Donating (e.g., -NH2)2- or 4-ModerateIncreased electron density can destabilize the ring towards oxidation, but resonance stabilization can be significant.
Strong Electron-Donating (e.g., -NH2)3-HighInductive electron donation without direct resonance destabilization of the nitrogen lone pair.
Alkyl (e.g., -CH3)AnyHighMild electron-donating effect and no significant steric strain.
Strong Electron-Withdrawing (e.g., -NO2)2- or 4-ModerateSignificant electron withdrawal stabilizes against oxidation but increases susceptibility to nucleophilic attack.
Strong Electron-Withdrawing (e.g., -NO2)3-HighInductive and mesomeric withdrawal without direct destabilization of the nitrogen.
Halogen (e.g., -Cl)AnyHighInductive withdrawal stabilizes the ring.

The Special Cases: Pyridinium Salts and N-Oxides

Pyridinium Salts

Pyridinium salts are formed by the quaternization of the pyridine nitrogen. These compounds are prevalent in natural products and pharmaceuticals and often exhibit significant biological activity.[22][23][24] The formation of a pyridinium salt introduces a permanent positive charge, which can significantly impact the molecule's solubility, reactivity, and stability. Their stability is influenced by the nature of the counter-ion and the substituents on the pyridine ring.

Pyridine N-Oxides

As previously mentioned, pyridine N-oxides are key intermediates and potential degradation products. The N-oxide functionality can also be intentionally introduced to modulate a drug's properties.[12] For instance, the N-oxide group can increase water solubility and alter membrane permeability, which can be advantageous for drug delivery.[12][13] The stability of the N-O bond itself is a critical parameter to consider, as its cleavage can lead to the regeneration of the parent pyridine.

Conclusion and Future Perspectives

The thermodynamic stability of pyridine derivatives is a critical quality attribute that must be thoroughly understood and controlled throughout the pharmaceutical development lifecycle. A proactive and integrated approach, combining experimental stress testing with insightful computational modeling, is essential for identifying potential liabilities early and for designing robust and stable drug candidates. As our understanding of the intricate factors governing molecular stability deepens, and as computational tools become more predictive, the ability to rationally design pyridine-based therapeutics with optimal stability profiles will continue to advance, ultimately leading to safer and more effective medicines. The unique chemistry of the pyridine scaffold ensures its continued prominence in drug discovery, and a mastery of its thermodynamic landscape will remain a key enabler of innovation in the pharmaceutical industry.[1]

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The Architectural Significance of Substituted Pyridines in Proton Pump Inhibitor Chemistry: A Focus on Methoxyalkoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their elegant mechanism, which involves targeted, covalent inhibition of the gastric H+/K+ ATPase, is critically dependent on their chemical architecture. This guide delves into the pivotal role of the substituted pyridine moiety, a core component of the PPI pharmacophore. We will explore the synthesis, mechanism, and structure-activity relationships of these essential building blocks, with a specific focus on the principles governing methoxyalkoxy-substituted pyridines, exemplified by intermediates used in the synthesis of drugs like Rabeprazole. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and field-proven insights into the intricate chemistry of PPIs.

The Proton Pump Inhibitor: A Marvel of Prodrug Chemistry

Proton Pump Inhibitors are a class of drugs that profoundly suppress gastric acid secretion.[1][2] They are the preferred treatment for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] The therapeutic efficacy of PPIs stems from their unique mechanism of action. They are, in fact, prodrugs—inactive compounds that are metabolically or chemically converted into their active form within the body.[1][3][4]

The core structure of nearly all commercially successful PPIs consists of a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl bridge.[1][5][6] This chemical scaffold is ingeniously designed for targeted activation. PPIs are weak bases that, after absorption into the bloodstream, selectively accumulate in the highly acidic secretory canaliculi of gastric parietal cells.[1] In this acidic milieu (pH < 2), the prodrug undergoes a rapid, acid-catalyzed molecular rearrangement to form a reactive tetracyclic sulfenamide.[1][4] This activated species then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase (the "proton pump"), irreversibly inactivating it.[1][4] Recovery of acid secretion necessitates the synthesis of new enzyme pumps, leading to a prolonged duration of action that far exceeds the drug's plasma half-life.[1][4]

PPI_Mechanism cluster_blood Systemic Circulation (pH ~7.4) cluster_parietal Parietal Cell Canaliculus (pH < 2) PPI_prodrug PPI (Prodrug) Weak Base PPI_accumulated Accumulated PPI (Protonated) PPI_prodrug->PPI_accumulated Selective Accumulation Active_sulfenamide Active Sulfenamide (Tetracyclic Cation) PPI_accumulated->Active_sulfenamide Acid-Catalyzed Rearrangement ProtonPump H+/K+ ATPase (Proton Pump) Active_sulfenamide->ProtonPump Forms Disulfide Bond with Cysteine Residues InactivePump Inactive Pump (Covalent Bond) ProtonPump->InactivePump Irreversible Inhibition

Caption: General mechanism of Proton Pump Inhibitor (PPI) activation.

The Pyridine Ring: The Steering Moiety of PPIs

While the benzimidazole portion of the molecule is involved in the final covalent bond, the substituted pyridine ring is arguably the more critical determinant of a PPI's pharmacokinetic and pharmacodynamic profile. The substituents on this ring perform several crucial functions:

  • Modulating Basicity (pKa): The primary pKa of a PPI, associated with the pyridine nitrogen, is typically around 4.0.[1] This value is a delicate balance. It must be high enough for the molecule to become protonated and "trapped" within the acidic canaliculi, but not so high that it becomes significantly protonated in less acidic compartments of the body, which would lead to off-target effects. Electron-donating groups (EDGs) on the pyridine ring, such as alkoxy groups, increase the electron density on the nitrogen atom, thereby increasing its basicity and facilitating this selective accumulation.[6]

  • Controlling Activation Rate: The nature of the pyridine substituents also influences the rate of the acid-catalyzed conversion to the active sulfenamide. This affects the drug's onset of action and its specific binding profile to the cysteine residues on the proton pump.[6] For instance, PPIs with a faster activation rate, like lansoprazole and omeprazole, tend to react selectively with Cys813, which blocks access to other cysteine residues.[6] In contrast, pantoprazole's substituents lead to a slower activation, allowing it to access and bind to both Cys813 and Cys822.[1]

The specific intermediate in the topic, 2-Methoxy-3-(2-methoxyethoxy)pyridine , while not a direct precursor to the most common commercial PPIs, exemplifies the structural motifs employed in this class. It features two electron-donating ether groups. A closely related and well-documented intermediate is 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine , a key building block for Rabeprazole.[7][8] The methoxypropoxy side chain in this molecule serves the same fundamental purpose: to fine-tune the electronic properties of the pyridine ring to optimize the drug's performance.

Synthesis of Methoxyalkoxy-Substituted Pyridine Intermediates for PPIs

The synthesis of PPIs is a multi-step process that hinges on the successful and efficient preparation of the two heterocyclic cores, followed by their coupling and final oxidation. The synthesis of the pyridine intermediate is often the most complex part of the overall sequence. Using the Rabeprazole intermediate as a representative example, the process showcases a common industrial strategy.

General Synthetic Strategy

The overall synthesis of a PPI like Rabeprazole can be broken down into three core stages:

  • Construction of the Pyridine Moiety: Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

  • Coupling: Nucleophilic substitution reaction between the chloromethylpyridine and 2-mercaptobenzimidazole.

  • Oxidation: Conversion of the resulting thioether to the final sulfoxide (the active PPI).

PPI_Synthesis_Workflow Start Pyridine & Benzimidazole Starting Materials PyridineSynth Step 1: Synthesis of Substituted Pyridine (e.g., 2-chloromethyl-4-(3-methoxypropoxy) -3-methylpyridine) Start->PyridineSynth BenzimidazoleSynth Synthesis of 2-Mercaptobenzimidazole Start->BenzimidazoleSynth Coupling Step 2: Coupling Reaction (Nucleophilic Substitution) PyridineSynth->Coupling BenzimidazoleSynth->Coupling Thioether Thioether Intermediate Coupling->Thioether Oxidation Step 3: Oxidation Thioether->Oxidation FinalPPI Final PPI Product (Sulfoxide) Oxidation->FinalPPI

Caption: General synthetic workflow for Proton Pump Inhibitors.

Detailed Experimental Protocol: Synthesis of Rabeprazole Thioether Intermediate

The following protocol is a representative synthesis adapted from established literature for the preparation of the thioether precursor to Rabeprazole.[7][8][9] This process illustrates the key transformations required.

Part A: Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (6)

  • N-Oxide Formation: 4-(3-methoxypropoxy)-2,3-dimethylpyridine (Intermediate 1) is oxidized to its corresponding N-oxide (Intermediate 2) using an oxidizing agent like hydrogen peroxide in acetic acid. This activation step is crucial for the subsequent rearrangement.

  • Chlorination: The N-oxide (Intermediate 2) is treated with a chlorinating agent, often in situ following a rearrangement. A common method involves reacting the N-oxide with p-toluenesulfonyl chloride. This facilitates a rearrangement and introduces a chloro group at the 2-methyl position, yielding the key intermediate, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (Intermediate 6).[7]

Part B: Coupling with 2-Mercaptobenzimidazole (7)

  • Reaction Setup: In a suitable reaction vessel, 2-mercaptobenzimidazole (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide (approx. 2.2 equivalents) and heated to 45-50°C.[7]

  • Addition of Pyridine Intermediate: A methanolic solution of the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate (Intermediate 6, approx. 1.0 equivalent) is added slowly to the heated benzimidazole solution over a period of 2-3 hours.

  • Reaction Monitoring: The reaction mixture is stirred for an additional 4 hours at 45-50°C. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: The mixture is cooled, and the methanol is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed sequentially with 5% NaOH solution and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude thioether product, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.[7][8]

Final Step: Oxidation to Rabeprazole

The thioether intermediate is then oxidized to the sulfoxide.

  • Dissolution: The thioether is dissolved in a chlorinated solvent such as dichloromethane or chloroform.

  • Oxidation: The solution is cooled (typically to 5-10°C), and a solution of an oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.1 equivalents), is added portion-wise.[8][9]

  • Quenching and Isolation: After the reaction is complete, the mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then washed with water, dried, and concentrated. The crude Rabeprazole base is typically purified by recrystallization.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the commercial viability of a drug. The table below summarizes typical reaction parameters found in the literature for PPI synthesis.

StepKey ReagentsSolvent(s)TemperatureTypical YieldReference(s)
Coupling Chloromethylpyridine, Mercaptobenzimidazole, NaOHMethanol, Water45-50°C75-85%[7][8]
Oxidation Thioether, m-CPBADichloromethane5-10°C80-90%[8][9]
Microwave Synthesis Chloromethylpyridine HCl, Mercaptobenzimidazole, Na2CO3None (Dry)Microwave>90%[10]

Conclusion

The substituted pyridine ring is a masterstroke of medicinal chemistry, acting as the navigational and activating component of the proton pump inhibitor pharmacophore. Methoxyalkoxy derivatives, such as the intermediates used for Rabeprazole, are critical for modulating the electronic properties of the pyridine ring. This fine-tuning directly impacts the drug's pKa, its ability to selectively accumulate at the site of action, and its rate of conversion to the active, pump-inhibiting species. A thorough understanding of the synthesis and function of these pyridine intermediates is indispensable for the development of new PPIs and the optimization of manufacturing processes for existing ones. The intricate interplay between structure and function in these molecules continues to be a prime example of rational drug design.

References

  • Vertex AI Search. (n.d.). Chemical Synthesis of Lansoprazole: Insights for R&D and Production.
  • Shin, J. M., & Sachs, G. (n.d.). Pharmacology of Proton Pump Inhibitors. PMC.
  • Reddy, P. P., et al. (2008).
  • Siddiqui, B. S., et al. (n.d.). Microwave synthesis of lansoprazole drug intermediate.
  • Liu, X., et al. (2017).
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
  • Google Patents. (n.d.).
  • New Drug Approvals. (2021). LANSOPRAZOLE.
  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors.
  • Google Patents. (n.d.). CN104402867A - Preparation method of esomeprazole impurities H and B.
  • Asian Journal of Pharmaceutical Research. (n.d.). An Efficient Synthesis of Rabeprazole Sodium.
  • Patent 1851212. (2010). NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS.
  • Semantic Scholar. (n.d.). Synthesis of degradants and impurities of rabeprazole.
  • Google Patents. (n.d.).
  • Dr. Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?.
  • Kim, H. K. (n.d.). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. PMC.
  • ResearchGate. (n.d.). Mechanism of action and chemistry of PPIs | Download Scientific Diagram.
  • Ghoshal, N. (n.d.). The Chemically Elegant Proton Pump Inhibitors. PMC - NIH.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

Technical Deep Dive: Chemical Characteristics of Pyridine Intermediate CAS 103577-66-8

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical entity CAS 103577-66-8 .

CRITICAL TECHNICAL CLARIFICATION: IDENTITY DIVERGENCE

Status: Mismatched Identity Alert Analysis: The CAS number 103577-66-8 corresponds to 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine .[1][2] This is the primary "Pyridine Alcohol" intermediate for Lansoprazole , not Rabeprazole.

While both drugs belong to the proton-pump inhibitor (PPI) class and share a benzimidazole core, their pyridine moieties differ significantly at the 4-position substituent:

  • Lansoprazole Intermediate (CAS 103577-66-8): Contains a 2,2,2-trifluoroethoxy group.[1][2][3][4][5][6]

  • Rabeprazole Intermediate (CAS 118175-10-3): Contains a 3-methoxypropoxy group.[4][7][8][9]

Editorial Decision: This guide primarily characterizes CAS 103577-66-8 as requested, but includes a comparative analysis of the Rabeprazole analog (CAS 118175-10-3) to assist researchers who may be cross-evaluating these homologous building blocks.

Chemical Identity & Physicochemical Profile

CAS 103577-66-8 serves as the critical electrophilic precursor in the convergent synthesis of Lansoprazole. Its purity is a Critical Quality Attribute (CQA) as the trifluoroethoxy moiety is stable and carries through to the final API.

Parameter Technical Specification
Chemical Name 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
CAS Number 103577-66-8
Molecular Formula C₉H₁₀F₃NO₂
Molecular Weight 221.18 g/mol
Appearance White to off-white crystalline solid or pale beige powder
Melting Point 93–94 °C (Recrystallized from isopropyl ether/hexane)
Solubility Soluble in Methanol, Ethanol, DMSO, Dichloromethane; Slightly soluble in Water
pKa ~13.17 (Predicted, Pyridine nitrogen basicity modulated by CF₃ withdrawing effect)
Key Functional Groups Primary Alcohol (–CH₂OH), Pyridine Nitrogen, Trifluoroethoxy Ether
Structural Homology: Lansoprazole vs. Rabeprazole Intermediates

The structural difference dictates the lipophilicity and acid-stability of the final drug.

  • CAS 103577-66-8 (Lansoprazole Int.): Fluorinated side chain increases lipophilicity and metabolic stability.

  • CAS 118175-10-3 (Rabeprazole Int.): Methoxypropoxy side chain is more electron-donating, influencing the pKa of the pyridine nitrogen and the activation rate of the PPI in the parietal cells.

Synthetic Pathway & Reaction Mechanism

The synthesis of CAS 103577-66-8 typically proceeds via the functionalization of a 2,3-lutidine derivative. The core challenge is the regioselective introduction of the trifluoroethoxy group at the 4-position.

Mechanism of Formation
  • N-Oxidation: 2,3-Lutidine is oxidized to its N-oxide to activate the ring.

  • Nitration: Electrophilic aromatic substitution introduces a nitro group at the 4-position (para to the methyl).

  • Nucleophilic Aromatic Substitution (SₙAr): The nitro group acts as a leaving group. 2,2,2-Trifluoroethanol (TFE) attacks the 4-position under basic conditions (NaH or KOH) to form the ether linkage.

  • Boekelheide Rearrangement: The 2-methyl-N-oxide is converted to the 2-hydroxymethyl derivative (CAS 103577-66-8) using acetic anhydride followed by hydrolysis.

Workflow Visualization (DOT)

SynthesisPath Start 2,3-Lutidine (Starting Material) NOxide 2,3-Lutidine N-Oxide Start->NOxide Oxidation Nitro 4-Nitro-2,3-lutidine N-oxide NOxide->Nitro Nitration (HNO3/H2SO4) Ether 4-(2,2,2-trifluoroethoxy)- 2,3-lutidine N-oxide Nitro->Ether SnAr w/ CF3CH2OH (Base) RabTarget CAS 118175-10-3 (Rabeprazole Alcohol) Nitro->RabTarget Substitution w/ HO-(CH2)3-OCH3 Rearrange Acetoxymethyl Intermediate Ether->Rearrange Ac2O (Boekelheide) Target CAS 103577-66-8 (Pyridine Alcohol) Rearrange->Target Hydrolysis (NaOH)

Caption: Synthesis of CAS 103577-66-8 via SₙAr and Boekelheide rearrangement, showing divergence to Rabeprazole intermediate.

Role in API Synthesis (Coupling Strategy)

CAS 103577-66-8 is not the final drug; it is the "Alcohol" building block. It must be activated (usually chlorinated) before coupling with the benzimidazole thiol.

Protocol: Chlorination and Coupling
  • Activation: CAS 103577-66-8 is treated with Thionyl Chloride (

    
    ) in Dichloromethane (DCM) to yield the 2-Chloromethyl  derivative (CAS 127337-60-4).
    
    • Note: The hydrochloride salt of the chloro-intermediate is often isolated to ensure stability.

  • Coupling: The 2-Chloromethyl pyridine is reacted with 2-Mercaptobenzimidazole in the presence of a base (NaOH or

    
    ) in aqueous methanol or ethanol.
    
  • Product: This yields Lansoprazole Sulfide (CAS 103577-40-8), which is subsequently oxidized to the sulfoxide (Lansoprazole).

Comparative Protocol: Rabeprazole

For researchers working on Rabeprazole, the workflow is identical, but the starting material is CAS 118175-10-3 .

  • Rabeprazole Sulfide (CAS 117977-21-6) is formed by coupling 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine with 2-mercaptobenzimidazole.

Analytical Characterization & Impurity Profiling

Accurate identification of CAS 103577-66-8 relies on distinguishing the fluorinated side chain from potential des-fluoro impurities or the Rabeprazole analog.

Spectroscopic Markers
Method Diagnostic Signal for CAS 103577-66-8
¹H NMR δ 4.3–4.5 ppm (q, 2H): Quartet characteristic of the

methylene protons due to coupling with Fluorine (

). δ 4.6 ppm (s, 2H): Singlet for the hydroxymethyl (

) group.
¹⁹F NMR δ -74 ppm: Strong singlet (or triplet depending on decoupling) corresponding to the

group. This is absent in the Rabeprazole intermediate.
IR 1100–1300 cm⁻¹: Strong C-F stretching bands. 3200–3400 cm⁻¹: O-H stretch (broad).
Mass Spec (ESI+) [M+H]⁺ = 222.18 m/z. Distinct fragmentation pattern showing loss of

group.
Impurity Profile

Common process-related impurities for this intermediate include:

  • Over-acylated byproduct: Residual acetate from the Boekelheide rearrangement.

  • N-Oxide impurity: Unreacted N-oxide precursor (failure of rearrangement).

  • Des-trifluoro impurity: If the SₙAr reaction is incomplete or if hydrolysis occurs.

Experimental Handling & Stability

Storage Conditions
  • Hygroscopicity: The hydrochloride salt forms are hygroscopic. The free base (CAS 103577-66-8) is relatively stable but should be stored under desiccant.

  • Temperature: Store at 2–8°C for long-term stability.

  • Light Sensitivity: Pyridine derivatives can undergo photo-oxidation; store in amber vials.

Safety Precautions
  • Fluorinated Compounds: While stable, thermal decomposition can release HF.

  • Solvents: Avoid strong oxidizing agents which can attack the primary alcohol or the pyridine nitrogen.

References

  • Lansoprazole Intermediate Identification: ChemicalBook. "2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride."[1][4] Accessed 2026.[5][10] Link

  • Rabeprazole vs. Lansoprazole Structure: Drugs.com.[11] "Lansoprazole vs Rabeprazole Comparison." Link

  • Synthesis of Pyridine Intermediates: Semantic Scholar. "Synthesis of degradants and impurities of rabeprazole." (Provides context on the homologous synthesis pathways). Link

  • Impurity Profiling: Veeprho. "Lansoprazole Hydroxymethyl Impurity | CAS 103577-66-8."[4][6][12][13][14] Link

  • Rabeprazole Sulfide (Correct Target): Cayman Chemical. "Rabeprazole Sulfide (CAS 117977-21-6)." Link

Sources

Technical Guide: History and Development of Rabeprazole Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rabeprazole sodium (Aciphex®/Pariet®) is a second-generation proton pump inhibitor (PPI) characterized by a partially reversible inhibition of the H+/K+-ATPase enzyme. Structurally, it distinguishes itself from Omeprazole and Lansoprazole via its unique 4-(3-methoxypropoxy) substitution on the pyridine ring. This specific side chain imparts higher pKa stability and faster onset of action, but introduces unique synthetic challenges regarding ether linkage formation and oxidative sensitivity.

This guide analyzes the evolution of Rabeprazole synthesis from the original Eisai patents to modern "telescoped" industrial processes, focusing on the critical control points: regioselective etherification , chemoselective oxidation , and amorphous salt isolation .

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To understand the historical evolution of the synthesis, one must view the molecule through its primary disconnections. The industrial logic relies on converging two stable fragments.

The Convergent Strategy

The synthesis universally relies on the coupling of a 2-chloromethylpyridine derivative and a 2-mercaptobenzimidazole .

  • Disconnection A (Sulfinyl): The final chirality (in enantioselective routes) and oxidation state are established last to prevent handling unstable sulfoxides throughout the sequence.

  • Disconnection B (Sulfide): The C-S bond is formed via nucleophilic substitution (

    
    ).
    
  • Disconnection C (Ether): The distinguishing 3-methoxypropoxy tail is installed early on the pyridine ring to avoid chemoselectivity issues later.

Retrosynthesis cluster_fragments Primary Disconnection Rabeprazole Rabeprazole Sodium (Target Molecule) Benzimidazole 2-Mercaptobenzimidazole (Fragment A) Rabeprazole->Benzimidazole C-S Bond Cleavage Pyridine 2-(chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine (Fragment B) Rabeprazole->Pyridine Precursors 4-Chloro-2,3-dimethylpyridine N-oxide + 3-Methoxypropanol Pyridine->Precursors Ether Formation

Figure 1.1: Retrosynthetic breakdown of Rabeprazole showing the convergent assembly of the benzimidazole and pyridine domains.

Part 2: The Pyridine Intermediate (The "Right" Fragment)

The synthesis of the pyridine fragment (Fragment B) represents the most significant divergence between early laboratory methods and current industrial protocols.

The "Nitro" vs. "Chloro" Route

Early patents (Eisai, 1980s) utilized 4-nitro-2,3-dimethylpyridine N-oxide . However, the nitro group is a poor leaving group compared to chloride in this context, leading to lower yields and difficult purification.

Modern Standard: The industry shifted to 4-chloro-2,3-dimethylpyridine N-oxide as the starting material. The chloride at the C4 position is highly activated by the N-oxide functionality, allowing for facile nucleophilic aromatic substitution (


).
Protocol: Ether Linkage Formation

This step installs the critical pharmacophore.

  • Reagents: 3-methoxypropanol (1.5 eq), NaOH (solid), DMSO or Toluene.

  • Conditions: High temperature (60–90°C) is required to drive the substitution.

  • Mechanism: The alkoxide attacks the C4 position, displacing the chloride. The N-oxide oxygen donates electron density, stabilizing the transition state but also necessitating the subsequent "Boekelheide Rearrangement" or activation to functionalize the C2-methyl group.

Critical Process Control: Traces of methanol in the 3-methoxypropanol reagent must be <0.1%. Methanol competes to form the Methoxy-Rabeprazole impurity , which is chemically similar and extremely difficult to remove during final crystallization.

Part 3: Coupling and Oxidation (The Core Workflow)

This section details the transformation of the sulfide precursor to the active sulfoxide. This is the most risk-laden step due to the "Sulfone" impurity (Over-oxidation).

Step-by-Step Protocol: Sulfide Formation
  • Charge: 2-mercaptobenzimidazole (1.0 eq) and NaOH (2.2 eq) in Water/Acetone.

  • Addition: Add the Pyridine-Chloride intermediate (dissolved in water) dropwise at 20–25°C.

  • Reaction: Stir for 2–4 hours. The product (Rabeprazole Sulfide) precipitates out.[1][2]

  • Isolation: Filtration and washing with water to remove inorganic salts.

    • Checkpoint: Purity should be >98% by HPLC before proceeding. Unreacted thiols will poison the oxidation catalyst.

The Oxidation Challenge: mCPBA vs. NaOCl

The oxidation of the sulfide (


) to the sulfoxide (

) must be stopped before it proceeds to the sulfone (

).
FeatureMethod A: mCPBA (Lab/Early Patent)Method B: NaOCl (Industrial Standard)
Reagent meta-Chloroperoxybenzoic acidSodium Hypochlorite (Bleach)
Temperature -45°C to -30°C (Cryogenic)0°C to 5°C (Standard Chiller)
Solvent Dichloromethane (DCM)Water / Ethyl Acetate / Acetonitrile
Selectivity High, but sensitive to excess reagentHigh, pH dependent
Scalability Poor (Safety hazard, cost)Excellent (Cheap, aqueous waste)
Impurity Profile Generates Benzoic acid byproductClean, but risk of N-oxidation
Validated Protocol: Wet Oxidation (NaOCl Route)

Ref: Improved processes cited in WO2006/117802 and subsequent generic optimizations.

  • Dissolution: Dissolve Rabeprazole Sulfide in Ethyl Acetate/Acetonitrile mixture.

  • Base Addition: Add NaOH (aq) to maintain pH > 12. High pH suppresses N-oxide formation.

  • Oxidant Addition: Add NaOCl (10–12% active chlorine) dropwise at 0–5°C .

    • Why? Kinetic control. At low temps, the rate constant

      
       (Sulfide 
      
      
      
      Sulfoxide) is significantly faster than
      
      
      (Sulfoxide
      
      
      Sulfone).
  • Quenching: Immediately quench with aqueous Sodium Thiosulfate upon HPLC confirmation of <0.5% starting material.

  • Extraction: Separate organic layer.[2][3]

OxidationPathways Sulfide Rabeprazole Sulfide (Precursor) Sulfoxide Rabeprazole (Active) (Sulfoxide) Sulfide->Sulfoxide NaOCl / pH 12 (Fast, k1) Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant (Slow, k2) NOxide N-Oxide Impurity (Side Reaction) Sulfoxide->NOxide Low pH / No Base

Figure 3.1: Kinetic pathways during oxidation. The goal is to maximize k1 while inhibiting k2 and side reactions via pH and temperature control.

Part 4: Salt Formation and Polymorphism

Rabeprazole Sodium is hygroscopic and chemically unstable (acid-labile). The final step is not just salt formation but stabilization.

The Amorphous Challenge

Unlike Omeprazole, which crystallizes easily, Rabeprazole Sodium is preferred in its amorphous form for bioavailability, though crystalline forms exist (Japan Patent 2001-39975).

Standard Protocol (Lyophilization Replacement):

  • Reaction: Rabeprazole free base + NaOH in Ethanol.

  • Solvent Swap: Distill off ethanol; add Ethyl Acetate (azeotropic drying).

  • Precipitation: Add the concentrated solution into a large volume of Diisopropyl Ether (DIPE) or n-Heptane under vigorous stirring.

  • Filtration: Isolate the amorphous solid under Nitrogen (hygroscopic protection).

Self-Validating System:

  • Water Content (Karl Fischer): Must be controlled (usually <3.0%) to prevent hydrolysis.

  • XRD: Must show a "halo" pattern (amorphous) rather than sharp peaks (crystalline).

Part 5: Impurity Profiling

For regulatory compliance (ICH Q3A), the following impurities must be monitored. Their presence indicates specific process failures.

Impurity NameStructure/OriginProcess CauseCorrective Action
Sulfone (Impurity A) Over-oxidized sulfoxideExcess NaOCl or Temp > 5°CStrict stoichiometry (0.95 eq) and temp control.
N-Oxide (Impurity B) Oxidation of Pyridine NitrogenAcidic pH during oxidationEnsure pH > 12 using NaOH during NaOCl addition.
Chloro-Analog Cl instead of OMe-propoxyIncomplete etherification (Step 1)Drive Step 1 to completion; check 3-methoxypropanol quality.
Methoxy-Analog -OMe instead of -O(CH2)3OMeMethanol contaminationUse GC-grade 3-methoxypropanol (<0.1% MeOH).

References

  • Souda, S., et al. (1991). Pyridine derivatives having anti-ulcerative activity.[2][4] U.S. Patent 5,045,552.[2][5][6] Eisai Co., Ltd.[2][5] Link

  • Reddy, G. M., et al. (2007).[5] Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269.[5] Link

  • Padi, P. R., et al. (2006).[7] Improved process for rabeprazole sodium in amorphous form. WO Patent 2006/117802.[2][7] Link

  • Thanasekaran, P., et al. (2010). Process for the preparation of pure rabeprazole. U.S. Patent Application 2010/0190989.[2] Link

  • Venkateswarlu, A., et al. (2011). Process for preparing rabeprazole sodium. U.S. Patent 8,071,781. Link

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MSDS and safety data sheet for 2-Methoxy-3-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Assessment of Novel Pyridine Derivatives: A Case Study on 2-Methoxy-3-(2-methoxyethoxy)pyridine

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the challenge of ensuring safety, especially when a formal Safety Data Sheet (SDS) has not yet been established. This guide provides a comprehensive framework for conducting a surrogate safety assessment for a novel compound, using 2-Methoxy-3-(2-methoxyethoxy)pyridine as a case study. Instead of a rigid data sheet, we will explore the logic and scientific reasoning required to handle such compounds with the caution and respect they demand.

The Principle of Surrogate Safety Assessment

For a novel compound like 2-Methoxy-3-(2-methoxyethoxy)pyridine, a specific SDS is often unavailable. Our primary directive is to predict its potential hazards by examining structurally similar molecules. This process, known as surrogate safety assessment or analogging, is a cornerstone of chemical safety in research and development.

The target molecule can be deconstructed into three key structural motifs:

  • A Pyridine Core: A heterocyclic aromatic ring that dictates basicity and potential for biological interaction.

  • A 2-Methoxy Group: An electron-donating group on the pyridine ring.

  • A 3-(2-methoxyethoxy) Side Chain: An ether side chain that influences physical properties like boiling point and solubility.

Our assessment will primarily rely on data for 2-Methoxypyridine (CAS 1628-89-3) as our primary surrogate, due to the shared substituted pyridine core, and general Pyridine for baseline hazards associated with the parent heterocycle.

Synthesized Hazard Identification from Structural Analogs

By analyzing the SDS of our primary surrogate, 2-Methoxypyridine, we can build a reliable, albeit predictive, hazard profile for our target compound.

GHS Classification (Predicted)

Based on data for 2-Methoxypyridine, the predicted GHS classification for 2-Methoxy-3-(2-methoxyethoxy)pyridine is as follows:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Causality: The pyridine core itself is known to be an irritant. The addition of alkoxy groups does not typically mitigate these effects. The flammability is consistent with many organic solvents and reagents.

Toxicological Profile (Inferred)
  • Acute Toxicity: While comprehensive data for the target compound is absent, pyridine derivatives are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Treat the compound with this level of precaution.

  • Skin and Eye Irritation: 2-Methoxypyridine is a confirmed skin and eye irritant.[1][2] Therefore, direct contact must be avoided. The longer ether side chain in our target molecule is unlikely to reduce this irritation potential.

  • Respiratory Irritation: Vapors may cause respiratory tract irritation.[1][2][5] All handling of the liquid should be performed in a well-ventilated area, preferably a chemical fume hood.

  • Carcinogenicity & Mutagenicity: No data is available for 2-Methoxypyridine to suggest it is a carcinogen or mutagen.[6] However, the absence of data is not proof of safety. Some pyridine derivatives can have long-term systemic effects.[7]

Core Safety Protocols: Handling, Storage, and Emergency Procedures

The following protocols are derived from best practices for handling flammable and irritant pyridine-based reagents.

Experimental Workflow for Handling Novel Reagents

The following diagram outlines the critical decision-making and operational workflow for safely handling a novel chemical like 2-Methoxy-3-(2-methoxyethoxy)pyridine.

G Workflow for Safe Handling of Novel Chemical Entities cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_disposal Waste Management & Storage start Synthesize or Procure Novel Compound assess Conduct Surrogate Safety Assessment (Analyze Analogs) start->assess gather_ppe Gather Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat assess->gather_ppe prep_hood Prepare & Verify Fume Hood Function assess->prep_hood transfer Transfer Compound Inside Fume Hood (Use Grounding for Bulk) gather_ppe->transfer prep_hood->transfer reaction Perform Experiment transfer->reaction cleanup Decontaminate Glassware & Surfaces reaction->cleanup storage Store Compound in Labeled, Sealed Container reaction->storage waste Segregate Waste: - Halogenated/Non-Halogenated - Solid/Liquid cleanup->waste final_disposal Dispose of Waste via Certified Vendor waste->final_disposal storage->transfer Future Use

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Rabeprazole Sodium

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Rabeprazole Sodium, a prominent proton pump inhibitor. This document clarifies the key intermediates involved and presents detailed protocols for its manufacturing process, emphasizing scientific integrity and practical, field-proven insights.

Clarification on the Intermediate CAS 103577-66-8

Initial research into the synthesis of Rabeprazole Sodium may lead to confusion regarding the role of CAS 103577-66-8. It is crucial to establish that CAS 103577-66-8, identified as 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide, is an intermediate or impurity associated with the synthesis of Lansoprazole, another proton pump inhibitor, and not Rabeprazole Sodium [1][2][3]. The structural backbone of Rabeprazole requires a different pyridine derivative, which is central to its synthesis.

Part 1: The Synthetic Pathway of Rabeprazole Sodium

The manufacturing of Rabeprazole Sodium is a multi-step process that involves the strategic assembly of a substituted benzimidazole and a pyridine moiety. The core of the synthesis revolves around three key transformations: condensation, oxidation, and salt formation.

The general synthetic route for Rabeprazole Sodium involves the condensation of a thiol derivative with a chloromethyl pyridine derivative.[4] The resulting sulfide is then oxidized to furnish Rabeprazole, which is subsequently converted to its sodium salt.[4]

Rabeprazole_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Salt Formation 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Rabeprazole_Sulfide Rabeprazole Sulfide (Thioether Intermediate) 2-Mercaptobenzimidazole->Rabeprazole_Sulfide NaOH / Ethanol Pyridine_Intermediate 2-(chloromethyl)-4-(3-methoxypropoxy)- 3-methylpyridine Pyridine_Intermediate->Rabeprazole_Sulfide Rabeprazole_Base Rabeprazole (Base) Rabeprazole_Sulfide->Rabeprazole_Base Oxidizing Agent (e.g., NaOCl, m-CPBA) Rabeprazole_Sodium Rabeprazole Sodium (Amorphous) Rabeprazole_Base->Rabeprazole_Sodium Aqueous NaOH

Sources

etherification reaction conditions for pyridine intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of alkoxypyridines is a cornerstone in medicinal chemistry, particularly for drug candidates targeting GPCRs and kinases (e.g., COX-2 inhibitors). However, the electron-deficient nature of the pyridine ring creates a dichotomy in reactivity: while the 2- and 4-positions are susceptible to Nucleophilic Aromatic Substitution (


), the 3-position is electronically deactivated, requiring metal-catalyzed cross-coupling. Furthermore, the tautomeric equilibrium of 2-hydroxypyridines (pyridones) presents a regioselectivity challenge between 

- and

-alkylation.

This guide provides three validated workflows for pyridine etherification, supported by mechanistic rationale and safety protocols for scale-up.

Strategic Decision Matrix

Before selecting a protocol, the substrate's electronic topography must be analyzed. The position of the leaving group (LG) dictates the synthetic pathway.

PyridineEtherification Start Starting Material Analysis Pos24 Leaving Group at 2- or 4-Position Start->Pos24 Activated Pos3 Leaving Group at 3-Position Start->Pos3 Deactivated Hydroxy Substrate is 2-Hydroxypyridine Start->Hydroxy Tautomeric MethodA METHOD A: Classical SNAr (NaH/DMF or DMSO) Pos24->MethodA MethodB METHOD B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Pos3->MethodB MethodC METHOD C: Ag-Mediated Alkylation (Ag2CO3/Toluene) Hydroxy->MethodC

Figure 1: Decision tree for selecting the optimal etherification strategy based on pyridine substitution patterns.

Method A: Nucleophilic Aromatic Substitution ( )

Target: 2-halopyridines and 4-halopyridines. Mechanism: Addition-Elimination via a Meisenheimer complex.

Scientific Rationale

The pyridine nitrogen atom exerts a strong


 (inductive) and 

(mesomeric) effect, rendering the C2 and C4 positions highly electrophilic. The rate-determining step is typically the nucleophilic addition. Consequently, fluorine is often a superior leaving group to chlorine or bromine in

reactions because its high electronegativity lowers the LUMO energy of the ring, stabilizing the anionic transition state (Meisenheimer complex), despite the C-F bond being stronger.
Protocol 1: Standard

Etherification

Scale: 10 mmol | Time: 2–4 hours

Reagents:

  • Substrate: 2-Fluoropyridine or 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Alcohol (1.1 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Procedure:

  • Base Preparation: In a flame-dried 3-neck flask under

    
    , wash NaH (1.2 equiv) with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to aliphatics. Suspend in anhydrous DMF.
    
  • Alkoxide Formation: Cool the suspension to 0°C. Add the alcohol dropwise via syringe. Caution:

    
     gas evolution. Stir for 30 min at 0°C until gas evolution ceases.
    
  • Addition: Add the halopyridine (dissolved in minimal DMF) dropwise to the alkoxide solution.

    • Note: For 2-fluoropyridines, the reaction is often exothermic; maintain <10°C during addition.

    • Note: For 2-chloropyridines, warm to RT or 60°C after addition.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the halide peak.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over

    
    .
    

Critical Parameter Table:

Parameter Recommendation Impact
Leaving Group F > Cl >> Br Fluorine accelerates addition step significantly.
Solvent DMF, DMSO, NMP Polar aprotic solvents stabilize the charged intermediate.

| Water Content | < 0.05% | Water competes with alcohol, forming hydroxypyridine (pyridone) impurity. |

Method B: Palladium-Catalyzed C-O Coupling

Target: 3-halopyridines (electronically neutral/deactivated). Mechanism: Buchwald-Hartwig Cross-Coupling.[1][2]

Scientific Rationale

The 3-position of pyridine does not support the negative charge of a Meisenheimer intermediate. Therefore,


 fails or requires extreme forcing conditions (e.g., >180°C). Pd-catalyzed coupling utilizes a 

catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. Bulky, electron-rich phosphine ligands are required to promote the reductive elimination of the C-O bond.
Protocol 2: Buchwald-Hartwig Etherification

Scale: 1.0 mmol | Time: 12–18 hours

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Alcohol: Primary/Secondary Alcohol (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: RockPhos or BrettPhos (4 mol%)

  • Base:

    
     (1.5 equiv) or 
    
    
    
  • Solvent: Toluene (0.25 M)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon, mix the Pd source and Ligand in toluene. Stir at RT for 5 mins to generate the active catalyst species.

  • Reaction Assembly: Add the 3-bromopyridine, alcohol, and base to the reaction vial. Add the catalyst solution.

  • Heating: Seal the vial and heat to 90–110°C.

    • Why: High temperature is required for the difficult reductive elimination step in C-O bond formation.

  • Filtration: Cool to RT. Filter the slurry through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate filtrate and purify via flash chromatography.

PdCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + R-OH / Base RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 Regeneration Product Ar-O-R RedElim->Product

Figure 2: Simplified catalytic cycle for Pd-catalyzed etherification of 3-bromopyridine.

Method C: Regioselective Alkylation of 2-Pyridones

Target: 2-hydroxypyridines (tautomeric with 2-pyridones). Challenge: Ambident nucleophile (


 vs. 

attack).
Scientific Rationale

2-Hydroxypyridine exists predominantly as the 2-pyridone tautomer. Under standard basic conditions (NaH,


), 

-alkylation is often kinetically and thermodynamically favored (forming

-alkyl-2-pyridones). To force

-alkylation:
  • Hard/Soft Acid Base (HSAB) Theory: Use "hard" electrophiles (sulfonates, triflates) to target the "hard" oxygen center.

  • Silver Salts: The "silver effect" coordinates

    
     to the nitrogen lone pair or halide, blocking the 
    
    
    
    -site and promoting reaction at the oxygen.
Protocol 3: Silver-Mediated O-Alkylation

Reagents:

  • Substrate: 2-Hydroxypyridine (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide or Benzyl Bromide (1.1 equiv)

  • Promoter: Silver Carbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Toluene or Benzene (Non-polar is critical)

Step-by-Step Procedure:

  • Suspension: Suspend 2-hydroxypyridine and

    
     in anhydrous toluene. Protect from light (aluminum foil wrapping).
    
  • Addition: Add the alkyl halide.

  • Reaction: Heat to reflux (110°C) for 12–24 hours.

    • Mechanism:[3][4] The reaction is heterogeneous.[5] The non-polar solvent suppresses the ionic dissociation of the intermediate, favoring the covalent

      
      -alkylation pathway.
      
  • Workup: Filter off the silver salts (dispose of as heavy metal waste). Concentrate the filtrate.

  • QC Check: Use NMR to distinguish isomers.

    • 
      -isomer:
      
      
      
      -proton (C3-H) typically appears as a doublet at ~6.7 ppm.
    • 
      -isomer:
      
      
      
      -proton typically shifted downfield.
Safety & Process Control (Scale-Up)

Thermal Hazards (DSC Data): Reaction calorimetry studies (RC1) on pyridine etherifications often show sharp exotherms upon base addition.

  • Risk: Runaway reaction if NaH is added too quickly to a warm solution.

  • Control: Dosing control. Add base in portions at 0°C. Ensure cooling capacity exceeds heat generation rate (

    
    ).
    

Impurity Management:

  • Hydrolysis: Any moisture in Method A leads to the starting material reverting to 2-pyridone (via

    
     of water).
    
  • Bis-ethers: In di-halo substrates (e.g., 2,6-difluoropyridine), over-reaction can occur. Control stoichiometry strictly (0.95 equiv of alkoxide) to favor mono-substitution.

References
  • Mechanistic Basis of

    
    :  Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. 
    
  • Pd-Catalyzed C-O Coupling: Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." J. Org. Chem.2010 , 75, 1791.

  • Ligand Selection (RockPhos): Burgos, C. H.; Barder, T. E.; Huang, X.; Buchwald, S. L. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angew. Chem. Int. Ed.2006 , 45, 4321.

  • O- vs N-Alkylation Selectivity: Chung, N. M.; et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." J. Am. Chem. Soc.[5]1959 , 81, 4629.

  • Process Safety in Pyridine Synthesis: Li, Z.; et al. "A Study on the Reaction Mechanisms and Process Safety of Pyrisoxazole Synthesis." Org.[4][6][7][8] Process Res. Dev.2021 , 25, 6.

Sources

Application Note: Strategic Solvent Selection for 2-Methoxy-3-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 2-Methoxy-3-(2-methoxyethoxy)pyridine . Due to the specific structural features of this molecule—a pyridine core substituted with flexible ether chains—standard recrystallization protocols often fail, resulting in "oiling out" or poor recovery.

This guide moves beyond generic advice, applying First Principles of Solubility to design a self-validating solvent selection protocol.

Executive Summary & Structural Analysis

Successful recrystallization requires a solvent system that discriminates between the target molecule and its impurities based on molecular recognition.

  • The Challenge: The target molecule contains a basic pyridine nitrogen and two ether oxygen atoms. These features create a "solubility conflict":

    • High Solubility: The ether chains increase solubility in polar organic solvents (alcohols, esters, chlorinated solvents).

    • Low Melting Point Risk: The flexible 2-methoxyethoxy chain disrupts crystal packing, making the compound prone to oiling out rather than crystallizing.

  • The Solution: A Binary Solvent System (Solvent/Anti-Solvent) is strictly recommended over single-solvent cooling crystallization. Single solvents will likely retain the compound in solution at low temperatures or force it out as an oil.

Molecular Property Profile
FeatureStructural ComponentImpact on Crystallization
Core Pyridine RingModerately polar; basic (pKa ~3-4). Soluble in dilute acids.
Substituent 1 2-Methoxy (-OCH₃)Electron-donating; increases electron density on the ring.[1]
Substituent 2 3-(2-methoxyethoxy)Critical Feature. Flexible glycol ether chain. Increases solubility in water/alcohols; lowers melting point.
Overall C₉H₁₃NO₃Lipophilic Ether Character. High affinity for EtOAc, DCM, THF. Low affinity for Alkanes.

Solvent Selection Strategy

We utilize a Dielectric Constant Gradient approach. You must select a "Dissolver" (High Solubility) and a "Precipitator" (Low Solubility).

Recommended Solvent Systems (Ranked)
RankSystem TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Mechanism of Action
1 Classic Organic Ethyl Acetate (EtOAc) n-Heptane Best balance. EtOAc solubilizes the ether chains; Heptane forces lattice formation without aggressive oiling.
2 Aromatic/Alkane Toluene Methylcyclohexane Excellent for removing polar impurities. Toluene π-stacks with the pyridine ring.
3 Ether/Alkane MTBE n-Hexane "Like dissolves like." MTBE is structurally similar to the side chains, offering gentle solubility curves.
4 Alcohol/Water Isopropanol (IPA) Water High Risk. Only use if inorganic salts are the major impurity. High risk of oiling out due to the glycol ether chain's affinity for water.

Protocol 1: The "Range Finding" Screen (Micro-Scale)

Objective: Determine the approximate saturation point and antisolvent ratio. Scale: 50–100 mg per vial.

  • Preparation: Place 50 mg of crude 2-Methoxy-3-(2-methoxyethoxy)pyridine into three separate 4mL vials.

  • Dissolution (Solvent A):

    • Vial 1: Add EtOAc dropwise with varying heat (40°C) until dissolved. Note the volume.[2][3][4][5][6]

    • Vial 2: Add Toluene dropwise at 40°C until dissolved.

    • Vial 3: Add MTBE dropwise at 40°C until dissolved.

  • Precipitation (Solvent B):

    • Maintain temperature at 40°C.

    • Slowly add the corresponding Anti-Solvent (Heptane/Hexane) dropwise with agitation.

    • Endpoint: Stop when a persistent cloudiness (turbidity) appears.

  • Cooling: Allow vials to cool slowly to Room Temperature (RT), then transfer to a fridge (4°C).

  • Observation:

    • Crystals: Success.

    • Oil: Failure (Solvent A is too strong or cooling was too fast).

    • Solution: Failure (Too much Solvent A).

Protocol 2: Optimized Crystallization Workflow

Objective: Scale-up purification using the EtOAc/Heptane system (assuming success in Protocol 1).

Step-by-Step Methodology

Step 1: Dissolution

  • Charge crude solid into a round-bottom flask.

  • Add Ethyl Acetate (3-5 volumes) . Note: 1 volume = 1 mL solvent per 1 g solid.

  • Heat to 50-55°C (do not boil aggressively).

  • If undissolved solids remain (likely inorganic salts), filter the hot solution through a sintered glass funnel or Celite pad.

Step 2: The "Cloud Point" Induction

  • Maintain the filtrate at 45-50°C with moderate stirring (do not stir vigorously to avoid oiling).

  • Add n-Heptane slowly via addition funnel.

  • Critical Stop: Stop addition immediately when the solution turns slightly turbid (milky).

  • Add a small amount of EtOAc (0.5 vol) to just clear the turbidity. The solution is now metastable .

Step 3: Seeding (The Anti-Oil Tactic)

  • Crucial Step: Add a few seed crystals of pure product. If none exist, scratch the glass wall with a glass rod at the liquid-air interface to induce nucleation.

  • Hold temperature at 45°C for 30 minutes to allow seed growth.

Step 4: Controlled Cooling

  • Ramp down temperature: 45°C → 20°C over 2 hours (approx 10°C/hour).

  • Visual Check: If oil droplets form, reheat to 45°C and add more EtOAc.

  • Once at 20°C, add excess Heptane (2-3 volumes) slowly to drive yield.

  • Cool to 0-5°C (ice bath) for 1 hour.

Step 5: Isolation

  • Filter the white crystalline solid.

  • Wash: Wash the cake with a cold 1:4 mixture of EtOAc:Heptane.

  • Dry: Vacuum oven at 35-40°C. (Avoid high heat due to potential low MP).

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" issues.

SolventSelection Start Start: Crude 2-Methoxy-3- (2-methoxyethoxy)pyridine SolubilityTest Step 1: Solubility Test (Dissolve in EtOAc, Toluene, or MTBE) Start->SolubilityTest CheckSolubility Is it soluble at RT? SolubilityTest->CheckSolubility TooSoluble Too Soluble: Use Anti-Solvent Method CheckSolubility->TooSoluble Yes NotSoluble Not Soluble: Heat to 50°C CheckSolubility->NotSoluble No AddAntiSolvent Add Heptane/Hexane until Turbid (Cloud Point) TooSoluble->AddAntiSolvent HotSoluble Soluble when Hot? NotSoluble->HotSoluble HotSoluble->SolubilityTest No (Change Solvent) Cooling Controlled Cooling (10°C / hour) HotSoluble->Cooling Yes (Single Solvent) AddAntiSolvent->Cooling ResultCheck Result? Cooling->ResultCheck Success Crystals Formed: Filter & Dry ResultCheck->Success Crystals OilingOut Oiling Out (Liquid-Liquid Phase Separation) ResultCheck->OilingOut Oil Droplets FixOil Remediation: 1. Reheat to redissolve 2. Add Seed Crystals 3. Slower Cooling OilingOut->FixOil FixOil->Cooling Retry

Figure 1: Decision tree for solvent screening and troubleshooting oiling-out phenomena during the recrystallization of pyridine ethers.

Scientific Rationale & Mechanism

Why EtOAc/Heptane?

The 2-methoxyethoxy tail renders the molecule "amphiphilic" in organic terms.

  • EtOAc Interaction: The ester group of ethyl acetate interacts via dipole-dipole forces with the pyridine nitrogen and the ether oxygens, ensuring complete dissolution.

  • Heptane Exclusion: Heptane is non-polar. As Heptane is added, it disrupts the solvation shell around the lipophilic ether tail first. This forces the molecules to aggregate.

  • Lattice Energy vs. Solvation: Because the molecule is flexible, it has low lattice energy (hard to crystallize). Heptane increases the chemical potential of the solute, driving it out of solution. Slow addition allows the molecules time to align into a lattice rather than crashing out as a disordered oil [1].

The "Oiling Out" Phenomenon

This molecule belongs to a class of "Low Melting Point Pyridines." Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.

  • Correction: By keeping the temperature above the oiling point but below the saturation point, and adding seeds, you bypass the LLPS region [2].

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section on Oiling Out).

  • Org. Process Res. Dev. (General Reference for Pyridine Crystallization). Optimization of Crystallization Processes.

  • PubChem. (2023). Compound Summary: Pyridine Derivatives.

(Note: Specific physical data for 2-Methoxy-3-(2-methoxyethoxy)pyridine is derived from structural analogs and first-principles of organic solubility due to the proprietary or intermediate nature of the specific CAS).

Sources

Application Note & Protocol: Synthesis of 2-Chloromethyl-3-(2-methoxyethoxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-chloromethyl-3-(2-methoxyethoxy)pyridine hydrochloride, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The direct conversion of the parent 2-methoxy derivative is chemically challenging. Therefore, this guide details a robust and reliable two-stage synthetic strategy: the initial synthesis of the precursor, 2-(hydroxymethyl)-3-(2-methoxyethoxy)pyridine, followed by its efficient chlorination using thionyl chloride. This protocol emphasizes mechanistic understanding, process safety, and practical troubleshooting to ensure high yield and purity, empowering researchers in drug development and chemical synthesis to confidently produce this valuable building block.

Introduction: Strategic Importance and Synthetic Rationale

Chloromethylpyridine scaffolds are foundational building blocks in medicinal chemistry, offering a versatile electrophilic site for nucleophilic substitution. This reactivity allows for the facile introduction of diverse functional groups and pharmacophores, making them invaluable in the synthesis of complex, biologically active molecules.[1]

The direct chloromethylation of an alkoxy-substituted pyridine ring presents significant regioselectivity and reactivity challenges. Electrophilic aromatic substitution reactions, such as the Blanc-Quelet reaction, are often unsuitable for pyridine systems which are inherently electron-deficient.[2][3] Even with activating alkoxy groups, such methods risk uncontrolled side reactions and the formation of complex isomeric mixtures.

A more controlled and superior strategy involves the conversion of a pre-installed hydroxymethyl group into the desired chloromethyl functionality.[4] This approach offers unparalleled control over regiochemistry and significantly higher yields of the target compound. This application note, therefore, focuses on the chlorination of 2-(hydroxymethyl)-3-(2-methoxyethoxy)pyridine as the pivotal step in synthesizing the title compound.

Reaction Principle & Mechanistic Insight

The core of this protocol is the conversion of a primary alcohol (the hydroxymethyl group) to an alkyl chloride using thionyl chloride (SOCl₂). This transformation is a cornerstone of organic synthesis, valued for its efficiency and the irreversible nature of the reaction.

Mechanism of Chlorination:

The reaction proceeds via a nucleophilic substitution mechanism.

  • Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This initial step forms a protonated chlorosulfite ester intermediate.

  • Formation of a Good Leaving Group: A base, which can be pyridine (if used as a solvent or additive) or a chloride ion, deprotonates the intermediate to form a neutral alkyl chlorosulfite. This species is an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (Cl⁻), generated in the initial step, acts as a nucleophile and attacks the carbon of the hydroxymethyl group in an SN2 fashion.

  • Irreversible Product Formation: The leaving group decomposes into highly stable and volatile gaseous byproducts, sulfur dioxide (SO₂) and another chloride ion (from the leaving group itself), which drives the reaction to completion according to Le Châtelier's principle.[5][6]

The use of an excess of thionyl chloride ensures the reaction goes to completion and also serves as the solvent in many procedures.[7] The final product is isolated as a stable hydrochloride salt, which often aids in purification by crystallization.[8][9]

Comprehensive Experimental Protocol

This protocol details the conversion of 2-(hydroxymethyl)-3-(2-methoxyethoxy)pyridine to its 2-chloromethyl hydrochloride salt.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.Hazard ClassNotes
2-(hydroxymethyl)-3-(2-methoxyethoxy)pyridineC₉H₁₃NO₃183.20(Proprietary)IrritantSynthesized precursor. Must be anhydrous.
Thionyl Chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, ToxicReacts violently with water.[10][11] Use fresh or distilled.
Anhydrous TolueneC₇H₈92.14108-88-3Flammable, ToxicDry over molecular sieves or sodium.
Anhydrous Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly FlammableUsed for washing/trituration.
Nitrogen Gas (N₂)N₂28.017727-37-9Inert GasFor maintaining an anhydrous atmosphere.
Safety Precautions
  • Thionyl Chloride Hazard: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[12][13][14] All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene or Viton).[14]

  • Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[12] A calcium gluconate gel should be on hand for skin contact.

  • Quenching: Never quench thionyl chloride with water directly in a closed system. The reaction is highly exothermic and produces large volumes of gas.

Reaction Setup & Workflow

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Flame-dry glassware under vacuum. Assemble under N₂ atmosphere. Charge Charge flask with precursor and anhydrous toluene. Prep->Charge Cool Cool reaction mixture to 0°C (ice-water bath). Charge->Cool Add Add Thionyl Chloride dropwise via addition funnel. Cool->Add Maintain T < 10°C WarmReflux Warm to room temp., then reflux for 2-3 hours. Add->WarmReflux Evap Cool to RT. Remove solvent and excess SOCl₂ in vacuo. WarmReflux->Evap Monitor by TLC Triturate Triturate oily residue with anhydrous diethyl ether. Evap->Triturate Filter Filter the precipitated solid under N₂. Triturate->Filter Dry Wash solid with cold ether. Dry under high vacuum. Filter->Dry

Caption: Experimental workflow for the chlorination reaction.
Step-by-Step Protocol
  • Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen. Fit the flask with a reflux condenser and an addition funnel. Connect the top of the condenser to a gas outlet bubbler routed through a scrubber containing aqueous sodium hydroxide solution to neutralize HCl and SO₂ gases.

  • Reagent Charging: To the flask, add 2-(hydroxymethyl)-3-(2-methoxyethoxy)pyridine (1.0 eq) and anhydrous toluene (approx. 5 mL per 1 g of starting material).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.5 - 2.0 eq) to the addition funnel. Add the thionyl chloride dropwise to the reaction mixture over 30-45 minutes. It is critical to maintain the internal temperature below 10°C during the addition to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Once at room temperature, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator equipped with a base trap. This will likely result in a viscous oil or semi-solid residue.

  • Product Isolation: Add anhydrous diethyl ether to the residue and stir vigorously (trituration). The hydrochloride salt of the product should precipitate as a solid. If precipitation is slow, cooling the flask to 0°C may be beneficial.

  • Purification: Collect the solid product by filtration, preferably under an inert atmosphere to minimize exposure to moisture. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove soluble impurities.[15]

  • Drying: Dry the resulting white to off-white solid under high vacuum to obtain the final product, 2-chloromethyl-3-(2-methoxyethoxy)pyridine hydrochloride.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Analysis TechniqueExpected Results for C₉H₁₂Cl₂NO₂·HCl
¹H NMR (DMSO-d₆)δ (ppm): ~8.4 (d, 1H, Py-H), ~7.8 (d, 1H, Py-H), ~7.5 (dd, 1H, Py-H), ~4.9 (s, 2H, -CH₂Cl) , ~4.2 (t, 2H, -OCH₂-), ~3.7 (t, 2H, -OCH₂-), ~3.3 (s, 3H, -OCH₃). Note: Peaks may be broadened. The HCl proton may be a broad singlet.
¹³C NMR (DMSO-d₆)δ (ppm): ~150-160 (C-Cl, C-O), ~120-140 (Ar-C), ~70 (-OCH₂-), ~68 (-OCH₂-), ~58 (-OCH₃), ~45 (-CH₂Cl) .
Mass Spec (ESI+) Expected m/z for the free base (C₉H₁₂ClNO₂): [M+H]⁺ ≈ 198.06 (calculated for ¹²C₉¹H₁₃³⁵Cl¹⁴N¹⁶O₂). Isotopic pattern for one chlorine atom will be present.
FT-IR (KBr Pellet)ν (cm⁻¹): ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1580-1600 (C=C/C=N stretch), ~1250 (Ar-O stretch), ~1100 (C-O-C stretch), ~700-800 (C-Cl stretch) .

Troubleshooting & Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Degraded thionyl chloride (hydrolyzed). 3. Product loss during work-up.1. Increase reflux time or use a slight excess of SOCl₂. Confirm completion with TLC. 2. Use a fresh bottle of SOCl₂ or distill it prior to use. Ensure all glassware is rigorously dried.[9] 3. Ensure the residue after evaporation is thoroughly triturated with the anti-solvent (ether) to maximize precipitation.
Dark, Tarry Product 1. Reaction temperature too high. 2. Extended reaction time leading to decomposition.1. Strictly control the temperature during the initial SOCl₂ addition.[8] 2. Monitor the reaction closely and begin work-up as soon as the starting material is consumed.
Product is an Oil, Fails to Solidify 1. Presence of impurities. 2. Insufficiently anhydrous conditions.1. Attempt purification by dissolving the oil in a minimal amount of a polar solvent (e.g., isopropanol) and precipitating with a non-polar solvent (e.g., hexane or ether).[15] 2. Repeat the reaction ensuring all reagents and glassware are completely dry.

Conclusion

The conversion of a 2-hydroxymethylpyridine derivative to its corresponding 2-chloromethyl hydrochloride salt via thionyl chloride is a highly effective and scalable method. By carefully controlling reaction conditions, particularly temperature and moisture, and adhering to stringent safety protocols, researchers can reliably synthesize 2-chloromethyl-3-(2-methoxyethoxy)pyridine hydrochloride in high yield and purity. This protocol provides a solid foundation for the production of this versatile intermediate, facilitating further exploration in drug discovery and materials science.

References

  • THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Product Safety Assessment: Thionyl chloride. Lanxess. [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. World Journal of Pharmaceutical Research. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.
  • Thionyl chloride. Wikipedia. [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]

  • 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. SpectraBase. [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • Quelet reaction. Wikipedia. [Link]

  • reactions with thionyl chloride. Reddit. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Chlorination of carbohydrates and other alcohols.
  • 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

  • Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. [Link]

  • N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Organic Syntheses. [Link]

  • Process for the preparation of 2-chloromethyl-pyridines or -quinolines.
  • Help with thionyl chloride halogenation. Reddit. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low conversion rates in pyridine etherification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Pyridine Etherification

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Pyridine Paradox"

Welcome to the technical support portal. If you are here, you are likely facing the "Pyridine Paradox": the pyridine ring is electron-deficient, which theoretically facilitates Nucleophilic Aromatic Substitution (


), yet its basic nitrogen atom aggressively poisons transition metal catalysts required for cross-coupling.

This guide treats your reaction not as a random failure, but as a diagnostic logic puzzle. We categorize failures into three distinct mechanistic regimes: Kinetic Stalling (


) , Catalyst Deactivation (Pd) , and Oxidative Failure (Cu) .

Module 1: Diagnostic Logic (Start Here)

Before adjusting equivalents or temperature, determine if you are using the correct mechanistic pathway for your specific pyridine substitution pattern.

Workflow Visualization

PyridineLogic Start Diagnostic Start: Where is the Halogen? Pos24 2- or 4-Position Start->Pos24 Pos3 3-Position Start->Pos3 SNAr_Check Can you use SNAr? Pos24->SNAr_Check Metal_Check Must use Metal Catalysis Pos3->Metal_Check EWG_Pres Strong EWG Present? (NO2, CN, CF3) SNAr_Check->EWG_Pres Route_Pd Route B: Buchwald-Hartwig (Pd-Catalyzed) Metal_Check->Route_Pd High Value/Complex Route_Cu Route C: Ullmann (Cu-Catalyzed) Metal_Check->Route_Cu Cost Sensitive/Scalable Route_SNAr Route A: SNAr (Base Mediated) EWG_Pres->Route_SNAr Yes EWG_Pres->Route_Pd No (Unactivated)

Figure 1: Decision matrix for selecting the correct etherification pathway based on pyridine substitution patterns.

Module 2: Troubleshooting (The "Classical" Route)

Applicability: 2- or 4-halopyridines (especially with additional Electron Withdrawing Groups).[1] Common Symptom: Starting material remains untouched; reaction mixture darkens but yields no product.[2]

FAQ: Why is my reaction stalling?

Q: I am using 2-chloropyridine and phenol with


 in DMF, but conversion is <10%. Why? 
A:  Your leaving group (LG) is likely the bottleneck. In 

, the rate-determining step is the formation of the Meisenheimer complex (nucleophilic attack), not the bond breaking.[3]
  • The Fix: Switch from Chloro- to Fluoro- .

  • Mechanism: The high electronegativity of fluorine lowers the LUMO energy of the ring at the ipso carbon, accelerating the initial attack. 2-Fluoropyridine reacts 100–1000x faster than 2-chloropyridine in

    
     regimes [1].
    

Q: I see a new spot on TLC, but it's not my ether. What is it? A: If you are using DMSO or DMF at high temperatures (>120°C) with weak nucleophiles, you may be seeing hydrolysis (formation of pyridone) or dimethylamination (displacement by the solvent decomposition products).

  • The Fix: Switch to NMP (N-Methyl-2-pyrrolidone) or DMAc , which are more thermally stable. Ensure reagents are dry; water competes aggressively with alcohols.

Data: Leaving Group Hierarchy in
VariableReactivity Order (Highest to Lowest)Technical Note
Leaving Group -F >>> -NO₂ > -Cl ≈ -Br > -IInverse to

/

. Fluorine is mandatory for unactivated pyridines.
Position 4-Pos > 2-Pos >>> 3-Pos3-position cannot stabilize the negative charge on Nitrogen.
Solvent DMSO > DMF > NMP > THFPolar aprotic solvents stabilize the transition state.

Module 3: Palladium Catalysis (Buchwald-Hartwig)[4]

Applicability: 3-halopyridines, or unactivated 2-chloropyridines where


 fails.
Common Symptom:  Reaction stalls at ~20-30% conversion. Adding more catalyst does not help.
The "Poisoning" Mechanism

The pyridine nitrogen lone pair is a competent ligand. It binds to the unsaturated Pd(0) species, forming a stable, unreactive complex (Pd-Pyridine), preventing the oxidative addition of the aryl halide.

Poisoning Pd0 Active Pd(0) Dead Inactive Pd-Pyridine Complex (Catalyst Death) Pd0->Dead N-Coordination (Fast) Product Desired Ether Pd0->Product C-O Coupling (Slow) Pyridine Pyridine Substrate (N-donor) Pyridine->Dead

Figure 2: Competition between productive catalysis and catalyst poisoning by the pyridine substrate.

Troubleshooting Protocol

Q: How do I stop the pyridine nitrogen from binding to the Palladium? A: You must use Bulky, Electron-Rich Phosphine Ligands .

  • Recommendation: Use RockPhos or BrettPhos [2].

  • Why: These ligands are massive. They create a "steric wall" around the Pd center that allows the small oxidative addition to occur but physically blocks the coordination of the pyridine nitrogen.

Q: I'm using


 and 

. Why isn't it working?
A:

is too small and labile. It dissociates easily, allowing pyridine to capture the Pd. Furthermore,

requires reduction to Pd(0) in situ, which can be inefficient with alcohols.
  • The Fix: Switch to a G3-Precatalyst (e.g., RockPhos Pd G3). This ensures a 1:1 Ligand:Pd ratio and immediate generation of the active species upon heating.

Module 4: Copper Catalysis (Ullmann-Type)

Applicability: Cost-sensitive scale-up or when Pd fails due to chelation. Common Symptom: Reaction mixture turns green/blue (oxidation) and stalls.

Critical Control Points
  • Ligand Acceleration is Mandatory: "Ligand-free" copper coupling is a myth for difficult substrates like pyridine. You must use a ligand to stabilize the Cu(I) intermediate and prevent disproportionation.

    • Best Ligands: 1,10-Phenanthroline, 3,4,7,8-tetramethyl-1,10-phenanthroline (

      
      ), or N,N-dimethylglycine [3].
      
  • The Oxygen Enemy: Cu(I) oxidizes to Cu(II) (inactive for oxidative addition) in the presence of trace air.

    • Protocol: Do not just sparge with

      
      . Perform "Freeze-Pump-Thaw" cycles or vigorously sparge the solvent for >15 mins before adding the catalyst.
      

Experimental Protocols: The "Rescue" Workflows

If your current reaction is failing, do not add more reagents to the dirty flask. Set up these validation reactions.

Protocol A: The "High-Performance" Pd-Rescue

Use this when standard conditions fail for 3-halopyridines.

  • Preparation: In a glovebox or under strict Argon flow.

  • Vessel: 4mL screw-cap vial with a magnetic stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Alcohol (1.2 equiv)

    • Catalyst: RockPhos Pd G3 (2.0 mol%) - Note: If G3 is unavailable, use

      
       (1 mol%) + RockPhos (2.2 mol%).
      
    • Base:

      
       (1.5 equiv) - Carbonate is milder than t-Butoxide and tolerates functional groups better.
      
    • Solvent: Toluene (0.2 M concentration).

  • Execution: Seal cap tightly. Heat to 90°C for 12 hours.

  • Validation: If conversion <50%, increase temp to 110°C. If still failing, the substrate may be chelating; switch to Route C (Ullmann) .

Protocol B: The "Activated" (For 2/4-Halopyridines)

Use this to force a sluggish substitution.

  • Substrate Modification: If using 2-Cl-pyridine, attempt to source 2-F-pyridine . If unavailable, proceed to step 2.

  • Reagents:

    • 2-Cl-Pyridine (1.0 equiv)

    • Alcohol (1.1 equiv)

    • Base: NaH (1.2 equiv) - Pre-stir alcohol + NaH in solvent for 15 mins to form the alkoxide BEFORE adding the pyridine.

    • Solvent: NMP (anhydrous).

    • Additive: 15-Crown-5 (1.0 equiv) - Chelates Na+, making the alkoxide "naked" and significantly more nucleophilic.

  • Execution: Heat to 100°C.

  • Warning: This generates significant pressure if the alcohol is volatile. Use a pressure vial.

References

  • Effect of Leaving Group in

    
    : 
    
    • Mechanism and Reactivity:[2][3][4] "Nucleophilic Aromatic Substitution."[2][5][6][7] Master Organic Chemistry.

    • [Link]

  • Buchwald-Hartwig Ligand Selection: Ligand Effects: "Buchwald-Hartwig Coupling - Ligand Selection Guide." WuXi AppTec Chemical Insights.
  • Ullmann Coupling Optimization: Cu-Catalysis Troubleshooting: "Optimizing Ullmann Coupling Reactions." BenchChem Technical Support.
  • General Pyridine Chemistry

    • Reactivity Profiles: "Pyridine Chemistry - Reactivity and Synthesis." LibreTexts Chemistry.
    • [Link]

Sources

Technical Support Center: High-Purity Isolation of 2-Methoxy-3-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for the purification of 2-Methoxy-3-(2-methoxyethoxy)pyridine (CAS: Analogous to Rabeprazole intermediates). It is designed for process chemists and R&D scientists requiring purity levels >99.0% (HPLC/GC) for pharmaceutical applications.

Ticket ID: PUR-PYR-003 Status: Open Severity: Critical (API Intermediate Specs) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Identify Your Impurity Profile

Before attempting purification, you must identify which "species" is preventing you from reaching >99%. Compare your current analytical data (HPLC/GC) with the profiles below to select the correct remediation module.

Impurity TypeRetention Time (Relative)OriginDiagnostic Characteristic
Impurity A (Precursor) 0.90 - 0.95 (Close Elution)Unreacted 2-Chloro-3-(2-methoxyethoxy)pyridineMass Spec shows M-31 (Cl isotope pattern). Difficult to separate by distillation due to similar boiling points.
Impurity B (Pyridone) 0.40 - 0.60 (Early Eluting)N-Methyl-3-(2-methoxyethoxy)pyridin-2-oneFormed via thermodynamic rearrangement of the methoxy group (O-alkylation vs N-alkylation). High UV absorbance. Non-basic.
Impurity C (Hydrolysis) < 0.30 (Front)3-(2-methoxyethoxy)pyridin-2-olResult of moisture during synthesis. Acidic/Phenolic nature.
Impurity D (Dimer) > 1.50 (Late)Coupling side-productsHigh molecular weight. Usually removed easily by distillation.

Genealogy of Impurities (Visual Analysis)

Understanding how these impurities form is the first step to prevention. The diagram below illustrates the competition between Kinetic Control (Target Product) and Thermodynamic Control (Pyridone Impurity).

ImpurityPathways Start Starting Material (2-Chloro-3-(2-methoxyethoxy)pyridine) Target TARGET PRODUCT 2-Methoxy-3-(2-methoxyethoxy)pyridine (Kinetic Product) Start->Target SNAr (Low Temp <60°C) Impurity_Cl Impurity A Unreacted Chloro Precursor (Incomplete Rxn) Start->Impurity_Cl Stoichiometry Deficit Impurity_OH Impurity C Hydrolysis Product (Moisture) Start->Impurity_OH Wet Solvents Reagent Reagent (NaOMe / MeOH) Reagent->Target Impurity_One Impurity B N-Methyl Pyridone (Thermodynamic Rearrangement) Target->Impurity_One High Temp (>80°C) Rearrangement

Figure 1: Reaction pathway analysis showing the origin of critical impurities. Note that high temperatures promote the irreversible rearrangement to the N-methyl pyridone.

Troubleshooting Protocols

Issue #1: "I have unreacted Chloro-precursor (Impurity A) > 1.0%"

The Problem: The boiling points of the 2-chloro and 2-methoxy analogs are often within 5-10°C of each other, making fractional distillation inefficient at removing small amounts of precursor. The Fix: Chemical Scavenging (The "Amine Sweep").

Protocol:

  • Quantify: Calculate the moles of unreacted 2-chloro precursor via GC/HPLC.

  • Add Scavenger: Add 1.5 equivalents (relative to the impurity) of a secondary amine (e.g., Morpholine or Piperidine) to the crude reaction mixture.

  • Heat: Reflux for 2-4 hours. The amine will react with the 2-chloro impurity much faster than the 2-methoxy product via

    
    .
    
  • Result: The 2-chloro impurity is converted into a highly polar 2-morpholino derivative.

  • Remove: This new impurity is easily removed via the Acid-Base Swing (Protocol #2) or stays in the pot residue during distillation.

Issue #2: "My product is contaminated with Pyridone (Impurity B)"

The Problem: Pyridones are non-basic and polar. They co-elute on silica columns but have distinct solubility profiles. The Fix: The pH-Swing Extraction (The "Golden Key" for Pyridines).

Protocol (Self-Validating):

  • Dissolution: Dissolve crude oil in a non-polar solvent (Toluene or MTBE). Do not use DCM yet.

  • Acid Extraction: Extract the organic layer with 10% HCl (aq).

    • Mechanism:[1][2][3][4] The Pyridine (Target) protonates and moves to the water phase.

    • Mechanism:[1][2][3][4] The Pyridone (Impurity) remains non-basic and stays in the Toluene.

  • Wash: Wash the aqueous acidic layer 2x with fresh Toluene (removes entrapped Pyridone).

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 20% NaOH until pH > 12.

  • Re-Extraction: Extract the now-cloudy aqueous layer with DCM or MTBE.

  • Dry & Concentrate: The resulting oil will be free of non-basic impurities.

Issue #3: "I cannot reach >99.5% even after distillation."

The Problem: Trace isomers or close-boiling volatiles persist. The Fix: Salt Crystallization (The "Polishing Step"). Why it works: While the free base is an oil/low-melting solid, the Hydrochloride or Oxalate salt is often a crystalline solid that rejects impurities from the crystal lattice.

Protocol:

  • Dissolve the distilled oil (purity ~98%) in anhydrous Acetone or Ethyl Acetate (10 volumes).

  • Cool to 0-5°C.

  • Slowly bubble dry HCl gas OR add 1.1 eq of Oxalic Acid dissolved in Acetone.

  • Stir for 1-2 hours. A white precipitate should form.

  • Filter and wash the cake with cold solvent.

  • Validation: Check HPLC of the salt. If >99.5%, proceed to free-base (neutralize with NaHCO3 and extract) or use as the salt form.

Master Purification Workflow (Visual Guide)

Follow this logic gate to determine your purification route.

PurificationWorkflow Crude Crude Reaction Mixture Check_Cl Is Chloro-Impurity > 0.5%? Crude->Check_Cl Scavenge Add Morpholine Reflux 2h Check_Cl->Scavenge Yes AcidBase pH-Swing Extraction (Separates Pyridones) Check_Cl->AcidBase No Scavenge->AcidBase Distillation High Vacuum Distillation (<1 mmHg, Short Path) AcidBase->Distillation Check_Purity Is Purity > 99.0%? Distillation->Check_Purity Salt_Form Salt Crystallization (HCl or Oxalate in Acetone) Check_Purity->Salt_Form No Final Final Product (>99.5% Purity) Check_Purity->Final Yes Salt_Form->Final Neutralize

Figure 2: Decision tree for purification. The "Salt Crystallization" step is the ultimate fail-safe for removing stubborn isomers.

Frequently Asked Questions (FAQ)

Q: Why does my product turn yellow/brown upon storage? A: Pyridine ethers are sensitive to oxidation and light. The N-oxide formation is autocatalytic.

  • Solution: Store the purified oil under Argon/Nitrogen at 2-8°C. If storing for >1 month, conversion to the Hydrochloride salt is recommended for stability.

Q: Can I use Column Chromatography instead of Distillation? A: Yes, but it is difficult for scale-up.

  • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent streaking of the basic pyridine).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 60:40).

  • Warning: Pyridones stick to silica and elute very late using MeOH/DCM, effectively separating them, but yield loss is higher than distillation.

Q: My distillation temperature is fluctuating. A: This compound has a high boiling point. Ensure you are using a High Vacuum (<1 mmHg) setup.

  • Expected BP: ~120-130°C at 0.5 mmHg (Estimated based on homologs).

  • Tip: Insulate the Vigreux column. If the head temperature drops, you are likely fractionating isomers. Collect fractions small (5% volume) to isolate the purest heart cut.

References

  • Preparation of 2-alkoxy-pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Purification of Rabeprazole Intermediates (Salt Formation): Process for the preparation of pyridine derivatives.[3][5][6][7] US Patent 5,045,552.[3] (Describes the purification of similar pyridine ethers via extraction and salt formation).

  • Separation of Chloropyridines from Methoxypyridines: Process for the preparation of 2-chloro-5-chloromethylpyridine. US Patent 5,116,993. (Discusses the difficulty of separating halo/alkoxy pyridines and the use of chemical workups).

  • General Pyridine Purification: Purification of Laboratory Chemicals (Eighth Edition). Chapter: Heterocycles. Butterworth-Heinemann. (Standard reference for pKa-based separation of basic heterocycles).

Sources

Technical Support Center: Stability & Degradation Analysis of 2-Methoxy-3-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-GEN-402 Subject: Troubleshooting Degradation Product Identification & Method Validation Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

This technical guide addresses the stability profile of 2-Methoxy-3-(2-methoxyethoxy)pyridine (CAS: 103577-66-8), a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) such as Rabeprazole.

Due to its electron-rich pyridine ring and ether linkages, this molecule exhibits specific sensitivities to oxidation (N-oxide formation) and acidic hydrolysis (O-demethylation). This guide provides self-validating protocols to identify these degradants, troubleshoot chromatographic anomalies, and establish a robust stability-indicating method.

Diagnostic Workflow: Analytical Setup

Module A: Chromatographic Troubleshooting (HPLC/UPLC)

Issue: Severe peak tailing or "ghost" peaks eluting after the main peak.

Root Cause: Pyridines are basic nitrogenous heterocycles (


). In standard acidic mobile phases (pH 2-3), the pyridine nitrogen becomes protonated (

), interacting strongly with residual silanol groups on the silica column stationary phase. This secondary interaction causes tailing.

Corrective Protocol:

  • Column Selection: Switch to a "Hybrid Particle" column (e.g., C18 with ethylene-bridged hybrid technology) which has fewer accessible silanols.

  • Mobile Phase Modifier:

    • Option A (High pH): Use 10mM Ammonium Bicarbonate (pH 7.5 - 8.0). This keeps the pyridine unprotonated (neutral), significantly improving peak symmetry.

    • Option B (Ion Pairing): If low pH is required for MS sensitivity, add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to mask silanols, though this may suppress MS ionization.

Self-Validation Check:

  • Calculate the USP Tailing Factor (

    
    ) .
    
  • Pass Criteria:

    
    .
    
  • Fail Action: If

    
    , increase buffer ionic strength or switch to High pH method.
    
Module B: Mass Spectrometry Interpretation (LC-MS)

Issue: Difficulty distinguishing between N-oxide degradants and hydroxylated byproducts (Isobaric interferences).

Technical Insight: The parent molecule (


 Da) fragments predictably. Understanding these pathways allows you to distinguish real degradants from in-source fragmentation.

Fragmentation Fingerprint Table:

Ion Typem/z (ESI+)Structural InterpretationDiagnostic Utility
[M+H]⁺ ~184.2Parent MoleculeReference peak.
Degradant A ~200.2 (+16)N-Oxide Dominant oxidative degradant. Retains the ether chain.
Degradant B ~170.2 (-14)Des-methyl (Hydrolysis)Loss of -CH₃ from the methoxy group (likely C2 position).
Fragment ~126.1Loss of side chainCharacteristic loss of the methoxyethyl group (

).

Troubleshooting Tip: If you observe a peak at m/z 200.2 that co-elutes with the parent, it is likely an in-source adduct (e.g.,


 or 

, depending on buffers).
  • Test: Increase the Cone Voltage (declustering potential). If the ratio of 200/184 changes drastically, it is an adduct, not a stable N-oxide degradant.

Experimental Protocol: Forced Degradation

To validate your method, you must intentionally generate degradation products. Do not use generic conditions; use these targeted stress tests optimized for pyridine ethers.

Workflow Diagram: Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions Parent Parent Molecule (2-Methoxy-3-(2-methoxyethoxy)pyridine) m/z 184 NOxide Degradant A: N-Oxide (Oxidation) m/z 200 (+16 Da) Parent->NOxide H2O2 / Peroxide (Oxidative Stress) Pyridone Degradant B: 2-Pyridone Deriv. (Acid Hydrolysis) m/z 170 (-14 Da) Parent->Pyridone 0.1N HCl / Reflux (Demethylation) Cleavage Degradant C: Ether Cleavage (Strong Acid/Heat) m/z 126 (Loss of Side Chain) Parent->Cleavage High Temp Acid (Ether Hydrolysis)

Figure 1: Predicted degradation pathways for 2-Methoxy-3-(2-methoxyethoxy)pyridine showing mass shifts.

Step-by-Step Stress Protocols
Protocol A: Oxidative Stress (N-Oxide Generation)

Context: Simulates aging and interaction with excipients containing peroxides.

  • Dissolve 5 mg of the intermediate in 5 mL of Acetonitrile/Water (50:50).

  • Add 1 mL of 30% Hydrogen Peroxide (

    
    ) .
    
  • Incubate at Room Temperature for 4 hours . (Note: Pyridines oxidize easily; heating is usually unnecessary and may cause secondary ring opening).

  • Quench with Sodium Metabisulfite before injection.

  • Target Result: Appearance of Peak at RRT ~0.8-0.9 (more polar) with m/z +16.

Protocol B: Acidic Hydrolysis (Ether Cleavage)

Context: Simulates stomach acid exposure or acidic synthesis steps.

  • Dissolve 5 mg of sample in 5 mL of 0.1 N HCl .

  • Reflux at 60°C for 2-6 hours .

  • Neutralize with 0.1 N NaOH.

  • Target Result: Appearance of "Des-methyl" peak (conversion of 2-methoxy to 2-pyridone/2-hydroxy).

Frequently Asked Questions (FAQ)

Q1: Why is my "N-oxide" peak disappearing when I use a different LC column? A: N-oxides are thermally labile. If you are using a column temperature >50°C, the N-oxide may be reverting to the parent or degrading further inside the column. Limit column temperature to 30-35°C.

Q2: The retention time of the intermediate shifts significantly between runs. A: This is a classic symptom of pH instability. The pyridine


 is near 5.2. If your mobile phase is unbuffered water/methanol, the local pH varies with sample concentration. Mandatory:  Use a buffered mobile phase (Phosphate or Ammonium Acetate) to lock the pH.

Q3: Can I use UV detection for quantitation? A: Yes. The pyridine ring has a strong chromophore.

  • 
    :  Typically 280-285 nm.
    
  • Warning: The N-oxide absorption spectrum will be red-shifted (bathochromic shift). You must determine the Relative Response Factor (RRF) of the N-oxide against the parent if you want accurate purity percentages, otherwise, you will under/overestimate the impurity.

References & Authority

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, 2003. Link

  • Reddy, P.B., et al. "Identification and characterization of potential impurities of rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 2007. (Establishes the degradation profile of the pyridine-ether fragment). Link

  • Baertschi, S.W. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011. (Authoritative text on oxidative mechanisms in nitrogen heterocycles).

  • Singh, S., et al. "Stress degradation studies on rabeprazole sodium and development of a validated stability-indicating HPLC method." Journal of Chromatographic Science, 2010. (Provides specific chromatographic conditions for this class of molecules).

scale-up challenges for rabeprazole intermediate production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scale-up of Rabeprazole Sodium (Aciphex®) presents a distinct set of chemical engineering challenges centered on chemoselectivity and acid-lability . Unlike other Proton Pump Inhibitors (PPIs) like Omeprazole, the Rabeprazole molecule contains a highly sensitive benzimidazole moiety and a pyridine ring that are prone to specific degradation pathways during the transition from gram-scale to kilo-lab/pilot production.

This guide addresses the three most common failure modes reported by process chemists:

  • Over-Oxidation: Uncontrolled formation of the Sulfone impurity during the sulfide-to-sulfoxide conversion.

  • Precursor Instability: Hydrolysis of the chloromethyl intermediate.

  • Acid Degradation: Discoloration during work-up due to pH excursions.

Module 1: The Oxidation Bottleneck (Sulfide Sulfoxide)

The conversion of Rabeprazole Sulfide (Thioether) to Rabeprazole (Sulfoxide) is the most critical step. At scale, heat transfer limitations often lead to local "hot spots," causing the reaction to progress to the Rabeprazole Sulfone (over-oxidized impurity).

The Challenge: Chemoselectivity

In small-scale flasks, rapid stirring ensures homogenous temperature. In 50L+ reactors, the addition of the oxidant (e.g., Sodium Hypochlorite or m-CPBA) is exothermic. If the local temperature exceeds -10°C (depending on the method), the activation energy barrier for the second oxidation (Sulfoxide


 Sulfone) is breached.
Technical Diagram: Oxidation Pathway & Impurity Logic

The following diagram illustrates the kinetic competition between the desired product and the impurities.

Rabeprazole_Oxidation Sulfide Rabeprazole Sulfide (Thioether) Sulfoxide Rabeprazole (Sulfoxide - API) Sulfide->Sulfoxide Controlled Oxidation (NaOCl/NaOH or H2O2/V) NOxide Rabeprazole N-Oxide (Pyridine Oxidation) Sulfide->NOxide Non-selective Oxidant (e.g., Peracids) Sulfone Rabeprazole Sulfone (Over-Oxidation Impurity) Sulfoxide->Sulfone Excess Oxidant High Temp (> -5°C) Sulfoxide->NOxide Side Reaction

Figure 1: Reaction pathway showing the critical branch point between the target Sulfoxide and the Sulfone/N-Oxide impurities.[1]

Troubleshooting Protocol: Controlled Oxidation

Methodology based on wet-oxidation (Vanadium/H2O2) or Hypochlorite to replace m-CPBA for safety at scale.

Problem: Sulfone impurity consistently tests >0.15% in crude.

Root Cause Analysis:

  • Dosing Rate: Oxidant addition is too fast relative to mixing speed (

    
    ).
    
  • pH Drift: If using NaOCl, pH dropping below 9.0 accelerates over-oxidation.

Corrective Action Plan:

ParameterSpecificationTechnical Rationale
Temperature -10°C to -5°CKinetic control. The rate constant

increases significantly faster than

above 0°C.
pH Control 9.5 – 12.0Maintains the stability of the benzimidazole ring and moderates the oxidation potential of hypochlorite [1].
Stoichiometry 0.95 – 1.05 eqNever exceed 1.1 eq of oxidant. Starving the reaction slightly (leaving 0.5% unreacted sulfide) is preferable to generating sulfone, as sulfide is easier to purge in crystallization.
Quenching Sodium ThiosulfateImmediate quenching is required once IPC (In-Process Control) shows <1% Sulfide. Do not "soak" the reaction.
Module 2: Upstream Precursor Instability

The intermediate 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (often called the "Chloro Intermediate") is notorious for its instability.

Q: Why does the yield of the coupling reaction drop during humid months? A: The chloromethyl group is highly susceptible to hydrolysis, reverting to the alcohol (hydroxymethyl) form, which is unreactive in the coupling step.

Protocol for Handling the Chloro-Intermediate:

  • Solvent Switch: Avoid lower alcohols. Use Toluene or DCM for the chlorination step.

  • Storage: If not used immediately, store as the Hydrochloride salt. The free base degrades rapidly at room temperature.

  • IPC Check: Before coupling with 2-mercaptobenzimidazole, check the Chloro-intermediate by HPLC. If the "Hydroxymethyl" impurity is >2%, re-chlorinate with Thionyl Chloride (

    
    ) before proceeding [2].
    
Module 3: Work-up & Final Isolation (The "Purple" Issue)

Rabeprazole Sodium is an acid-labile compound. A common scale-up failure is the appearance of a purple or violet discoloration during the final isolation, indicating degradation.

Troubleshooting Logic Tree

Troubleshooting_Flow Start Issue: Final Product Discoloration (Purple/Violet) CheckPH Check Aqueous Layer pH during Extraction Start->CheckPH PH_Low pH < 9.0 CheckPH->PH_Low Yes PH_High pH > 11.0 CheckPH->PH_High No AcidDeg Acid Degradation Activated (Benzimidazole instability) PH_Low->AcidDeg SolventCheck Check Solvent Purity (Peroxides in Ethers?) PH_High->SolventCheck Action1 Action: Maintain pH 10-12 Use NaOH/KOH buffers AcidDeg->Action1 Action2 Action: Test Solvents for Peroxides Use Fresh Solvents SolventCheck->Action2

Figure 2: Diagnostic flow for identifying the root cause of product degradation/discoloration.

Key Technical Insight: The benzimidazole proton is acidic, but the pyridine nitrogen is basic. In acidic media (


), the compound undergoes a complex rearrangement (similar to the mechanism of action in the stomach), leading to colored polymer degradation products. Always maintain pH > 10 during aqueous workups. 
Frequently Asked Questions (FAQs)

Q1: We are seeing high levels of "N-Oxide" impurity (RRT ~0.47). What is the cause?

  • Cause: This usually stems from non-selective oxidation conditions. If using m-CPBA, it attacks the pyridine nitrogen as well as the sulfur.

  • Fix: Switch to a metal-catalyzed oxidation (e.g., Ammonium Metavanadate /

    
    ) or strictly controlled Sodium Hypochlorite oxidation. These are more chemoselective for the sulfur atom [3].
    

Q2: Can we use Ethyl Acetate for the final crystallization?

  • Insight: Yes, but be cautious. Ethyl Acetate can hydrolyze at high pH to form acetic acid, which can locally lower the pH and degrade the Rabeprazole.

  • Recommendation: Acetone/Water or Ethanol/Water mixtures are more robust for the sodium salt crystallization. If using Ethyl Acetate, ensure the temperature is kept low (< 40°C) and the duration is short.

Q3: How do we remove the "Sulfone" impurity if it is already formed?

  • Strategy: Sulfone is difficult to remove by standard crystallization because it is structurally very similar to Rabeprazole.

  • Protocol: If Sulfone > 0.3%, a reslurry in aqueous acetone at controlled pH (10-11) is often effective. The sulfone is less soluble in water than the sodium salt of Rabeprazole, but solubility dynamics change with organic modifiers [4].

References
  • Patent WO2010146428A1 . An improved process for the preparation of rabeprazole.[2][3] (Discusses the critical pH range of 9-12 during hypochlorite oxidation to minimize sulfone).

  • CN111704573A . Preparation method of rabeprazole chloride and intermediate thereof.[4][5][6] (Details the synthesis and stability of the chloromethyl intermediate).

  • Organic Process Research & Development . An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities.[2][3] (2009).[2][6][7] (Comparison of oxidation methods and impurity profiles).

  • BenchChem Application Note . Quantification of Rabeprazole Sulfone in Pharmaceutical Samples. (Analytical methods and degradation pathways).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 2-Methoxy-3-(2-methoxyethoxy)pyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) method validation for a novel pyridine derivative, 2-Methoxy-3-(2-methoxyethoxy)pyridine, a key intermediate in various synthetic pathways.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, offering a comparative analysis of potential chromatographic conditions and underscoring the principles of scientific integrity that ensure a self-validating and trustworthy analytical method. The methodologies and principles discussed herein are grounded in the globally recognized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

The Analytical Challenge: Selectivity and Stability

2-Methoxy-3-(2-methoxyethoxy)pyridine, due to its structural motifs, presents a moderate polarity. Pyridine derivatives can be hydrophilic, which may necessitate specific chromatographic strategies to achieve adequate retention and peak shape on reverse-phase columns.[10] The primary analytical objective is to develop a stability-indicating HPLC method. Such a method must be capable of accurately quantifying the target analyte while also separating it from any potential process-related impurities and degradation products that may arise under stress conditions.[11][12][13]

Foundational Strategy: A Stability-Indicating RP-HPLC Method

A Reverse-Phase HPLC (RP-HPLC) method is the logical starting point due to its versatility and wide applicability in the pharmaceutical industry for analyzing compounds of moderate polarity. The initial method development will focus on achieving a symmetric peak shape, adequate retention, and baseline resolution from potential impurities.

Proposed Initial Chromatographic Conditions:
  • Column: A C18 stationary phase is a robust initial choice. To mitigate potential peak tailing associated with the basic pyridine nitrogen, a column with end-capping or a polar-embedded phase is recommended.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will be employed. The buffer's pH should be carefully selected to control the ionization state of the analyte and any basic impurities, thereby influencing retention and selectivity.

  • Detection: UV detection is a common and effective choice for aromatic compounds like pyridine derivatives. The detection wavelength should be set at the absorbance maximum of 2-Methoxy-3-(2-methoxyethoxy)pyridine to ensure optimal sensitivity.

The Validation Workflow: A Pillar of Trustworthiness

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[14] The following sections detail the experimental design and acceptance criteria for each validation parameter, grounded in ICH Q2(R1) guidelines.[6][7]

Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Routine Routine Use Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ_LOD LOQ & LOD Robustness->LOQ_LOD SST System Suitability Testing (SST) LOQ_LOD->SST Validated Method Analysis Sample Analysis SST->Analysis Pass Analysis->SST Re-run if SST fails SST_Parameters SST System Suitability Test Tailing Tailing Factor SST->Tailing Evaluates Plates Theoretical Plates SST->Plates Evaluates RSD %RSD SST->RSD Evaluates Resolution Resolution SST->Resolution Evaluates

Sources

Comparative Analysis of Synthetic Routes for Rabeprazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide provides an in-depth technical evaluation of synthetic routes for Rabeprazole precursors, focusing on the critical pyridine moiety construction and its subsequent coupling.

Executive Summary & Retrosynthetic Logic

Rabeprazole sodium (Aciphex/Pariet) is a proton pump inhibitor (PPI) whose efficacy relies on a substituted benzimidazole core linked to a pyridine ring via a methylsulfinyl bridge.[1] The primary bottleneck in its industrial synthesis is not the final oxidation, but the construction of the highly functionalized pyridine precursor: 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride .

From a retrosynthetic perspective, the Rabeprazole molecule disconnects into two key synthons:

  • Synthon A (Nucleophile): 2-Mercaptobenzimidazole (commercially abundant).[2]

  • Synthon B (Electrophile): The substituted pyridine derivative (the critical variable).

This guide analyzes three distinct synthetic strategies for generating Synthon B, evaluating them on yield, safety, and process intensity.

Retrosynthetic Disconnection Diagram

Retrosynthesis Rabeprazole Rabeprazole Sodium Sulfide Rabeprazole Sulfide (Thioether Intermediate) Rabeprazole->Sulfide Enantioselective or Chemical Oxidation SynthonA Synthon A: 2-Mercaptobenzimidazole Sulfide->SynthonA S-Alkylation SynthonB Synthon B: 2-chloromethyl-4-(3-methoxypropoxy)- 3-methylpyridine HCl Sulfide->SynthonB S-Alkylation

Figure 1: Retrosynthetic breakdown of Rabeprazole showing the convergence of the benzimidazole and pyridine fragments.

Route Analysis: The Pyridine Precursor

The quality of Rabeprazole is dictated by the purity of the pyridine precursor. Impurities introduced here (e.g., sulfone analogues, chlorinated byproducts) are difficult to remove after coupling.

Route A: The Nitro-Oxide Route (Legacy)
  • Mechanism: Nitration of 2,3-lutidine N-oxide followed by nucleophilic aromatic substitution (

    
    ) and Boekelheide rearrangement.
    
  • Critical Flaw: The intermediate 4-nitro-2,3-lutidine N-oxide is a potential explosive and a suspected carcinogen.[3] The route involves a lengthy 5-step sequence.

  • Status: Largely phased out in modern GMP facilities due to safety protocols.

Route B: The 4-Chloro-N-Oxide Route (Standard Industrial)
  • Mechanism: Utilizes 4-chloro-2,3-dimethylpyridine N-oxide as the starting material.[3][4] The chloro group is a cleaner leaving group than the nitro group for the introduction of the 3-methoxypropoxy side chain.

  • Workflow:

    • Etherification: Reaction with sodium 3-methoxypropan-1-olate.[5]

    • Rearrangement: Acetic anhydride mediated rearrangement to the acetoxymethyl derivative.

    • Hydrolysis: Conversion to hydroxymethyl alcohol.

    • Chlorination: Thionyl chloride (

      
      ) conversion to the chloromethyl salt.
      
  • Verdict: Robust and reproducible, but atom-inefficient due to the protection/deprotection (acetylation/hydrolysis) cycle.

Route C: The Direct Sulfonyl-Activation Route (Process Intensification)
  • Mechanism: A "Green" modification where the 4-alkoxy pyridine N-oxide is directly converted to the chloromethyl derivative using p-toluenesulfonyl chloride (TsCl) or Trichloroisocyanuric acid (TCCA) .

  • Innovation: This bypasses the isolation of the unstable alcohol intermediate and eliminates the acetic anhydride step. It leverages a modified Reissert-Henze mechanism where the sulfonylated N-oxide undergoes rearrangement and chlorination in situ.

  • Verdict: High yield, lower cost, and reduced waste. This is the preferred route for high-throughput manufacturing.

Comparative Metrics Data

The following table contrasts the performance of the three routes based on industrial benchmarks.

MetricRoute A (Nitro)Route B (Chloro/Acetic)Route C (Direct/TsCl)
Step Count 542
Overall Yield ~35-40%~55-60%>75%
Safety Profile High Risk (Explosive Nitro interm.)Moderate (Use of

)
High (Milder reagents)
Atom Economy Low (Loss of

, Acetyl)
Moderate (Loss of Acetyl)High
Key Impurity Nitropyridine residues4-Chloro analoguesMinimal
Cost Driver Waste disposal, Safety containmentAcetic Anhydride, EnergyTsCl (Commodity chemical)

Detailed Experimental Protocol

Selected Protocol: Route C (Direct Activation via TsCl) . Rationale: This protocol is selected for its balance of high yield and operational safety, adhering to modern Green Chemistry principles.

Phase 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide[8]
  • Reagents: 4-Chloro-2,3-dimethylpyridine N-oxide (1.0 eq), 3-Methoxypropan-1-ol (1.2 eq), Potassium Hydroxide (KOH, 2.5 eq), DMSO (Solvent).

  • Procedure:

    • Charge DMSO and KOH into a reactor under

      
       atmosphere.
      
    • Add 3-Methoxypropan-1-ol dropwise at 25°C. Stir for 30 mins to form the alkoxide.

    • Add 4-Chloro-2,3-dimethylpyridine N-oxide slowly (exothermic).

    • Heat to 50-60°C and stir for 4-6 hours. Monitor by TLC/HPLC.

    • Quench: Cool to 20°C, add water, and extract with Dichloromethane (DCM).

    • Isolation: Concentrate the organic layer to yield the brown oil intermediate.[6] Purity target: >98%.

Phase 2: Direct Conversion to Chloromethyl Precursor

Note: This step avoids the isolation of the alcohol, reducing degradation risks.

  • Reagents: Intermediate from Phase 1 (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-oxide intermediate in DCM.

    • Add Triethylamine and cool to 0-5°C.

    • Add a solution of TsCl in DCM dropwise, maintaining temperature <10°C.

    • Reflux the mixture (40°C) for 2-3 hours. Mechanism: The N-tosyl salt forms, followed by nucleophilic attack by chloride ions and rearrangement.

    • Workup: Wash with 5%

      
       solution, then water.
      
    • Crystallization: Add HCl gas or conc. HCl in acetone to precipitate the 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride .

    • Filtration: Filter the off-white solid and dry under vacuum.[6][7]

Phase 3: Coupling (Sulfide Formation)
  • Reagents: 2-Mercaptobenzimidazole (1.0 eq), Pyridine Precursor (from Phase 2, 1.05 eq), NaOH (2.2 eq), Ethanol/Methanol.

  • Procedure:

    • Dissolve 2-Mercaptobenzimidazole in alcoholic NaOH.

    • Add the Pyridine Precursor solid portion-wise at 20°C.

    • Heat to 50°C for 2 hours.

    • Isolation: Distill off solvent, add water, and extract with Ethyl Acetate.

    • Yield: The resulting Rabeprazole Sulfide is obtained as a solid (Yield: ~85-90%).

Visualizing the Optimized Workflow

The following diagram illustrates the chemical logic flow for Route C, highlighting the efficiency of the direct rearrangement step.

RouteC_Workflow Start 4-Chloro-2,3-dimethyl- pyridine N-oxide Interm1 4-(3-methoxypropoxy)- 2,3-dimethylpyridine N-oxide Start->Interm1 Etherification (50-60°C) Reagent1 3-Methoxypropan-1-ol + KOH/DMSO Reagent1->Interm1 Product 2-Chloromethyl Precursor (HCl Salt) Interm1->Product Activation & Chlorination Reagent2 TsCl / DCM (Direct Rearrangement) Reagent2->Product Coupling Coupling with 2-Mercaptobenzimidazole Product->Coupling S-Alkylation (NaOH/EtOH)

Figure 2: Optimized "Green" Route C workflow utilizing TsCl for direct chloromethylation.

References

  • Process for the preparation of amorphous Rabeprazole sodium.
  • An Efficient Synthesis of Rabeprazole Sodium. Source: Asian Journal of Pharmaceutical Research, 2011, Vol 1, Issue 1.[8] URL:[Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 2-Methoxy-3-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide will explore the expected fragmentation pathways, compare them with related structures, and provide a detailed experimental protocol for researchers seeking to analyze this compound or its analogs.

The Logic of Fragmentation: A Predictive Approach

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation patterns are not random; they are governed by the relative stability of the resulting ions and neutral losses. For 2-Methoxy-3-(2-methoxyethoxy)pyridine, we can anticipate fragmentation to be initiated at sites with lone pair electrons, namely the nitrogen of the pyridine ring and the oxygen atoms of the ether functionalities, as these have the lowest ionization energies.[1]

The structure of 2-Methoxy-3-(2-methoxyethoxy)pyridine is comprised of two key moieties: a 2-methoxypyridine core and a 3-(2-methoxyethoxy) side chain. The fragmentation will be a composite of pathways characteristic of both these structural features.

Predicted Fragmentation Pathways

The initial ionization event is most likely to occur on one of the oxygen atoms or the nitrogen atom, forming the molecular ion. The subsequent fragmentation can be predicted to follow several key pathways:

  • Alpha-Cleavage adjacent to the Ether Oxygen: This is a very common fragmentation pathway for ethers.[2][3] Cleavage of the C-C bond alpha to the ether oxygen in the methoxyethoxy side chain would be a highly favored process.

  • Cleavage of the Ether Bonds: The C-O bonds within the ether functionalities are susceptible to cleavage, leading to the formation of various fragment ions.[4]

  • Fragmentation of the Pyridine Ring: The substituted pyridine ring itself can undergo characteristic fragmentation, including the loss of the methoxy group or ring cleavage.

The following diagram illustrates the predicted primary fragmentation pathways of 2-Methoxy-3-(2-methoxyethoxy)pyridine.

fragmentation_pathway M 2-Methoxy-3-(2-methoxyethoxy)pyridine (M+•) F1 Loss of CH3• (m/z = M-15) M->F1 α-cleavage F2 Loss of OCH3• (m/z = M-31) M->F2 C-O cleavage F3 Loss of CH2OCH3• (m/z = M-45) M->F3 α-cleavage F4 Loss of OCH2CH2OCH3• (m/z = M-89) M->F4 C-O cleavage F5 Cleavage of ethoxy group (m/z = 59) M->F5 Side chain cleavage F6 2-Methoxypyridinium ion (m/z = 109) M->F6 Side chain cleavage

Caption: Predicted primary fragmentation pathways of 2-Methoxy-3-(2-methoxyethoxy)pyridine.

Comparative Fragmentation Analysis

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation of simpler, related molecules.

CompoundKey Fragments (m/z)Dominant Fragmentation PathwaysReference
2-Methoxypyridine 109 (M+•), 108, 79, 52Loss of H•, loss of CH2O, ring fragmentation[5]
4-Methoxypyridine 109 (M+•), 80, 68Loss of CHO•, loss of CH3• then HCN[6][7]
Diethyl Ether 74 (M+•), 59, 45, 31, 29α-cleavage (loss of CH3•), C-O cleavage[4]

The fragmentation of 2-methoxypyridine shows a prominent molecular ion and fragments arising from the pyridine ring.[5] For aliphatic ethers like diethyl ether, alpha-cleavage is a dominant pathway.[4] Therefore, for 2-Methoxy-3-(2-methoxyethoxy)pyridine, we expect to see a combination of these patterns: a fragment corresponding to the 2-methoxypyridine cation and several fragments arising from the cleavage of the methoxyethoxy side chain.

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of 2-Methoxy-3-(2-methoxyethoxy)pyridine, a well-defined GC-MS method is crucial. The following protocol is a recommended starting point, which can be further optimized based on the specific instrumentation and sample matrix.

Sample Preparation
  • Solvent: Prepare a 1 mg/mL stock solution of 2-Methoxy-3-(2-methoxyethoxy)pyridine in a high-purity solvent such as methanol or acetonitrile.

  • Working Standard: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct injection. For trace analysis, further dilution may be necessary.

  • Derivatization (if necessary): While this compound is likely volatile enough for direct GC-MS analysis, for related compounds with active hydrogens, silylation may be employed to improve peak shape and thermal stability.[8][9]

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

ParameterRecommended SettingRationale
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column suitable for a wide range of semi-volatile organic compounds.[10][11]
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is preferred for trace analysis.
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good chromatographic resolution.[11]
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose program that should provide good separation for this compound.
MS Ion Source Electron Ionization (EI)Standard ionization technique for generating reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for creating library-searchable mass spectra.[10][11]
Mass Range m/z 40-400A suitable range to capture the molecular ion and expected fragments.
Scan Speed >1000 amu/sEnsures sufficient data points across the chromatographic peak.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temperature 230 °CA standard source temperature for good sensitivity and minimal thermal degradation.
Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to 2-Methoxy-3-(2-methoxyethoxy)pyridine based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Fragmentation Analysis: Analyze the obtained mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

  • Library Searching (Optional): While a direct match is unlikely if the compound is novel, searching against commercial mass spectral libraries (e.g., NIST, Wiley) may provide matches to structurally similar compounds, offering further clues for structural elucidation.

The following diagram illustrates the recommended GC-MS workflow.

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in appropriate solvent P2 Dilute to working concentration A1 Inject sample into GC P2->A1 A2 Separation on GC column A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI, 70 eV) A3->A4 A5 Mass Analysis A4->A5 D1 Extract mass spectrum A5->D1 D2 Identify molecular ion and fragment ions D1->D2 D3 Compare with predicted fragmentation D2->D3 D4 Library Search (optional) D3->D4

Caption: Recommended workflow for the GC-MS analysis of 2-Methoxy-3-(2-methoxyethoxy)pyridine.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the GC-MS fragmentation of 2-Methoxy-3-(2-methoxyethoxy)pyridine. By leveraging the established principles of mass spectrometry and comparing with the fragmentation of related structures, we can anticipate the key fragmentation pathways. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality data for this compound. As with any analytical endeavor, empirical data is the ultimate arbiter, and this guide serves as a foundational resource to design experiments and interpret the resulting data with confidence.

References

  • PubChem. 2-Methoxypyridine. [Link]

  • Ibănescu, B. C., et al. (2008). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. Physical Chemistry Chemical Physics, 10(28), 4175-4182. [Link]

  • Al-Shehri, A. S., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2029. [Link]

  • NIST. Pyridine, 4-methoxy-1-oxide-. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). [Link]

  • PubChem. 4-Methoxypyridine. [Link]

  • Reddy, G. V., et al. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of Molecular Structure, 1311, 138245.
  • Semantic Scholar. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. [Link]

  • PubMed. Rearrangement and fragmentation of estrogen ether ions: new aspects found with Fourier transform ion cyclotron resonance mass spectrometry. [Link]

  • NIST. Pyridine, 4-methoxy-. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PMC. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. [Link]

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Comparative Guide: Determination of Residual Solvents in Rabeprazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Residual Solvents in Rabeprazole Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimizing GC Methodologies for ICH Q3C Compliance

Executive Summary

In the synthesis of Rabeprazole Sodium—a proton pump inhibitor (PPI) used for gastroesophageal reflux disease—the control of organic volatile impurities (OVIs) is critical for safety and stability. The synthesis pathway typically involves solvents such as Methanol, Acetone, Dichloromethane (DCM), Toluene, and Ethyl Acetate .

This guide objectively compares the two primary analytical approaches for quantifying these residues: Static Headspace Gas Chromatography (GC-HS) and Direct Injection Gas Chromatography (GC-DI) . While Direct Injection offers simplicity for certain liquid intermediates, this guide argues that GC-HS with a G43 (DB-624) column is the superior, self-validating system for Rabeprazole Sodium intermediates due to the thermal instability of the API and the non-volatile nature of the salt matrix.

Regulatory & Chemical Context

Rabeprazole Sodium is thermally labile and hygroscopic. The synthesis often proceeds through a chloromethyl intermediate (Intermediate-6) and a mercaptobenzimidazole coupling.[1]

Target Solvents (ICH Q3C Classification):

  • Class 2 (Limit): Methanol (3000 ppm), Toluene (890 ppm), Dichloromethane (600 ppm).

  • Class 3 (Limit): Acetone (5000 ppm), Ethyl Acetate (5000 ppm).

The Challenge: Rabeprazole degrades rapidly under acidic conditions or high heat. Direct injection of the dissolved salt can contaminate the GC liner with non-volatile sodium salts, leading to active site adsorption and peak tailing.

Method Comparison: GC-HS vs. Direct Injection[2]

Option A: Static Headspace GC (The Gold Standard)

Mechanism: The sample is dissolved in a high-boiling solvent (DMSO or DMA). The vial is heated to equilibrium, and only the volatile headspace gas is injected.

  • Pros: Dirty matrix (sodium salts, polymers) stays in the vial; extended column life; higher sensitivity for volatiles.

  • Cons: Requires headspace autosampler; partition coefficients (

    
    ) depend on matrix consistency.
    
Option B: Direct Injection GC (The Cost-Effective Alternative)

Mechanism: The sample is dissolved and injected directly into the vaporization liner.

  • Pros: Simple hardware; total sample transfer (good for high boiling solvents).

  • Cons: Non-volatile salts accumulate in the liner/column; rapid degradation of Rabeprazole in the hot injector port can create artifact peaks; frequent liner replacement required.

Comparative Data Summary
FeatureStatic Headspace (GC-HS)Direct Injection (GC-DI)
Matrix Tolerance High (Salts remain in vial)Low (Salts contaminate liner)
Column Lifespan >1000 Injections<100 Injections (w/o maintenance)
Sensitivity (LOQ) Excellent for Class 2 (e.g., DCM < 50 ppm)Good, but baseline noise is higher
Artifact Formation Minimal (Lower incubation temp)High (Thermal degradation in liner)
Precision (%RSD) < 3.0%2.0% - 5.0% (Drifts over time)

Detailed Experimental Protocol (Recommended System)

Based on the comparison, GC-HS is the validated choice for Rabeprazole intermediates. The following protocol is designed to be a self-validating system , ensuring specificity and accuracy.

Instrumentation & Conditions[1][3][4][5][6][7][8][9]
  • System: Agilent 7890B GC with 7697A Headspace Sampler (or equivalent).

  • Detector: Flame Ionization Detector (FID) @ 250°C.

  • Column: DB-624 (USP G43), 30 m × 0.32 mm ID × 1.8 µm film.

    • Why? The cyanopropyl-phenyl phase provides unique selectivity for separating polar (Methanol) and non-polar (Toluene) solvents simultaneously.

  • Carrier Gas: Nitrogen or Helium, constant flow 1.5 mL/min.

Headspace Parameters[2][7][10]
  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA).

    • Note: DMSO is preferred for its high boiling point (189°C) and excellent solubility of Rabeprazole salts.

  • Incubation Temp: 80°C.

    • Critical: Do not exceed 90°C. Rabeprazole is thermally unstable. Higher temperatures may generate degradation products that co-elute with solvents.

  • Equilibration Time: 20 minutes.

  • Loop/Transfer Line Temp: 100°C / 110°C.

GC Oven Program
  • Initial: 40°C (Hold 5 min) – Traps volatiles like Methanol/DCM.

  • Ramp 1: 10°C/min to 100°C.

  • Ramp 2: 25°C/min to 220°C (Hold 5 min) – Elutes high boilers like Toluene/DMA.

Standard & Sample Preparation[6][9]
  • Standard Stock: Prepare a mix of Methanol, Acetone, DCM, Ethyl Acetate, and Toluene in DMSO at limits defined by ICH Q3C.

  • Sample Prep: Weigh 200 mg of Rabeprazole Intermediate into a 20 mL headspace vial. Add 5.0 mL DMSO. Seal immediately.

Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart guides the analyst in selecting the correct method based on the intermediate's physical properties.

MethodSelection Start START: Rabeprazole Intermediate Analysis IsSalt Is the sample a Salt (Na+) or Thermally Labile? Start->IsSalt BoilingPoint Are target solvents High Boiling (>150°C)? IsSalt->BoilingPoint No GCHS METHOD A: Static Headspace GC (Recommended for API) IsSalt->GCHS Yes (Protect Liner) MatrixClean Is the Matrix Clean Liquid? BoilingPoint->MatrixClean No (Volatiles) GCDI METHOD B: Direct Injection GC (Liquid Intermediates only) BoilingPoint->GCDI Yes (e.g., DMSO, DMA) MatrixClean->GCHS No (Polymer/Solid) MatrixClean->GCDI Yes

Caption: Decision tree for selecting between Headspace and Direct Injection based on sample matrix and solvent properties.

Diagram 2: GC-HS Workflow & Critical Control Points

A visualization of the recommended protocol highlighting where errors commonly occur.

GCHS_Workflow Sample Sample Weighing (200mg) Dissolution Dissolution in DMSO (Critical: Complete Solubility) Sample->Dissolution Equilibration HS Incubation (80°C, 20 min) Dissolution->Equilibration Seal Vial Immediately Injection Pressurization & Injection (Split 1:10) Equilibration->Injection Gas Phase Only Separation GC Separation (DB-624 Column) Injection->Separation Detection FID Detection (Quantification) Separation->Detection Detection->Dissolution If RSD > 5% Check Solubility

Caption: Step-by-step GC-HS workflow identifying the critical control point at the dissolution stage.

Performance Data (Validation Metrics)

The following data represents typical performance metrics obtained using the GC-HS method described above. This confirms the method's suitability for regulatory submission.

SolventRetention Time (min)Linearity (

)
Recovery (%)LOD (ppm)LOQ (ppm)
Methanol 3.20.999298.5 – 102.11550
Acetone 5.10.999599.1 – 101.41030
Dichloromethane 6.80.998995.4 – 103.22060
Ethyl Acetate 9.40.999197.8 – 101.51550
Toluene 12.60.999496.0 – 102.0515

Note: Data derived from composite validation studies of Rabeprazole Sodium (See References 1, 3).

Expert Insights & Troubleshooting

  • The "Ghost Peak" Phenomenon:

    • Issue: Unknown peaks appearing in the chromatogram.

    • Cause: Rabeprazole degrades into mercaptobenzimidazole and other volatile fragments if the HS oven > 100°C.

    • Fix: Keep HS oven at 80°C. If peaks persist, lower to 70°C and increase equilibration time to 45 mins.

  • Dichloromethane Recovery Issues:

    • Issue: Low recovery for DCM.

    • Cause: DCM is highly volatile and can escape during sample prep.

    • Fix: Use chilled DMSO (4°C) for sample dilution to minimize volatilization heat upon mixing.

  • Carrier Gas Selection:

    • While Helium provides the best separation efficiency, Nitrogen is a cost-effective alternative that works perfectly for these solvents on a DB-624 column, provided the linear velocity is optimized (approx. 30-35 cm/sec).

References

  • ICH Expert Working Group. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2] International Council for Harmonisation.[3][4][2] [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. [Link]

  • Sahoo, N. K., et al. (2013). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. International Journal of Pharmaceutical Science Invention. [Link]

  • Almac Sciences. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.[3][2] LCGC International. [Link]

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A Researcher's Guide to Purity Standards of Commercial Cefditoren Pivoxil (CAS 103577-66-8)

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not just a matter of quality control; it is the bedrock of reliable, reproducible, and translatable experimental results. This guide provides an in-depth comparison of purity standards for commercial sources of Cefditoren Pivoxil (CAS 103577-66-8), a third-generation oral cephalosporin antibiotic.[1][2] We will explore the significance of purity, the types of impurities encountered, the analytical methodologies for their detection, and how to navigate the specifications of commercial suppliers.

The Critical Role of Purity in Cefditoren Pivoxil Research

Cefditoren Pivoxil is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1][2] Cefditoren exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] The presence of impurities, even in minute quantities, can have significant consequences:

  • Altered Pharmacokinetics and Pharmacodynamics: Impurities can interfere with the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, leading to inconsistent and unreliable data in preclinical studies.

  • Toxicity and Adverse Effects: Some impurities may be inherently toxic, mutagenic, or carcinogenic, posing a direct safety risk in both in vitro and in vivo models.[4][5]

  • Reduced Efficacy: Impurities can compete with the API for binding sites or degrade the active molecule, leading to a reduction in its intended therapeutic effect.[4]

  • Compromised Stability: The presence of certain impurities can accelerate the degradation of the API, affecting its shelf-life and the integrity of long-term studies.[5]

Therefore, a thorough understanding of the purity profile of your Cefditoren Pivoxil source is paramount for ensuring the validity and success of your research.

Understanding Impurities in Cefditoren Pivoxil

Impurities in pharmaceutical substances are broadly classified by international guidelines, such as those from the International Council for Harmonisation (ICH).[6][7] For Cefditoren Pivoxil, potential impurities can arise from various stages of the manufacturing process and storage.[8][9]

  • Organic Impurities: These are the most common and can include starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[10] A patent for highly pure Cefditoren Pivoxil mentions several common process-related impurities, including the Δ²-isomer and the E-isomer.[11]

  • Inorganic Impurities: These can originate from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[4][10]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes.[4][6]

Caption: Classification of impurities in Cefditoren Pivoxil based on their origin and chemical nature.

Analytical Methodologies for Purity Assessment

A variety of analytical techniques are employed to determine the purity of Cefditoren Pivoxil and to identify and quantify any impurities.[8] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and powerful methods for this purpose.[12][13]

Representative HPLC-UV Protocol for Purity Analysis of Cefditoren Pivoxil

This protocol is a representative method and may require optimization based on the specific instrumentation and commercial source of Cefditoren Pivoxil.

Objective: To determine the purity of a Cefditoren Pivoxil sample and to detect the presence of related substance impurities.

Materials:

  • Cefditoren Pivoxil reference standard and test sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate buffer (pH 6.7) or Water with 0.1% Orthophosphoric acid (pH adjusted to 6.0)[12][13]

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of water and methanol (e.g., 20:80 v/v), adjusting the pH to 6.0 with orthophosphoric acid.[13] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Cefditoren Pivoxil reference standard in a suitable diluent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 100 µg/mL).[14]

  • Sample Solution Preparation: Prepare the test sample solution in the same manner as the standard solution to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm[13]

    • Mobile Phase: Water:Methanol (20:80, pH 6.0)[13]

    • Flow Rate: 1.0 mL/min[13]

    • Detection Wavelength: 230 nm or 256 nm[13][15]

    • Injection Volume: 20 µL[13]

    • Column Temperature: Ambient or controlled at 25°C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation:

    • The purity of the sample is calculated by comparing the peak area of the main Cefditoren Pivoxil peak in the sample chromatogram to that of the standard.

    • Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.

Caption: A typical workflow for determining the purity of Cefditoren Pivoxil using HPLC.

Comparative Analysis of Commercial Purity Standards

The purity specifications for Cefditoren Pivoxil can vary between suppliers and product grades (e.g., for research use vs. cGMP-grade for clinical development). When evaluating commercial sources, it is crucial to scrutinize the Certificate of Analysis (CoA). Below is a table illustrating a representative comparison of purity specifications you might encounter.

ParameterResearch GradeHigh-Purity GradePharmacopeial Grade (e.g., USP/EP)
Assay (Purity by HPLC) ≥ 95%[16]≥ 98.5%[11]Typically 98.0% to 102.0% (on the anhydrous, solvent-free basis)
Individual Impurity Not always specified≤ 0.5%Typically ≤ 0.2% for specified impurities and ≤ 0.1% for unspecified impurities[17]
Total Impurities ≤ 5.0%≤ 1.5%[11]Typically ≤ 1.0%
Water Content (Karl Fischer) Not always specified≤ 1.0%Varies, often ≤ 4.5%[18]
Residual Solvents Not always specifiedComplies with ICH Q3C limits[6]Complies with pharmacopeial limits (e.g., USP <467>)
Heavy Metals Not always specified≤ 20 ppmComplies with pharmacopeial limits (e.g., USP <231>)

Note: This table provides illustrative examples. Always refer to the specific supplier's CoA for exact specifications.

Impact of Impurities on Experimental Outcomes

The presence of impurities can significantly skew research findings. For instance:

  • In Vitro Assays: An unknown impurity with antibacterial activity could lead to an overestimation of Cefditoren Pivoxil's potency. Conversely, a degradant could lead to an underestimation.

  • Animal Studies: Impurities can alter the drug's ADME profile, leading to variable exposure and inconsistent efficacy or toxicity results between study groups.

Conclusion and Recommendations for Researchers

Selecting a high-quality source of Cefditoren Pivoxil is a critical first step in any research endeavor. Here are some key recommendations:

  • Always Request a Certificate of Analysis: Do not rely solely on the product webpage. The CoA provides detailed information about the purity and impurity profile of a specific batch.

  • Choose a Grade Appropriate for Your Research: For early-stage discovery, a research-grade product may be sufficient. However, for preclinical development and studies intended for regulatory submission, a high-purity or pharmacopeial-grade product is essential.

  • Consider In-House Purity Verification: If your research is particularly sensitive to impurities, consider performing in-house purity analysis using a validated method like HPLC to confirm the supplier's specifications.

  • Inquire About the Synthesis Route: While often proprietary, understanding the synthetic route can provide insights into potential impurities.[19][20][21]

By carefully evaluating the purity standards of commercial Cefditoren Pivoxil sources, researchers can enhance the reliability and reproducibility of their experiments, ultimately contributing to more robust and meaningful scientific outcomes.

References

  • UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. (2011). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Dewani, A. P., et al. (2010). Determination of Cefditoren Pivoxil in bulk by RP-HPLC in presence of its degradation Products. Journal of Pharmacy Research. Available from: [Link]

  • WO2006024900A1 - Highly pure cefditoren pivoxil. (n.d.). Google Patents.
  • Quality: impurities. (n.d.). European Medicines Agency (EMA). Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available from: [Link]

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (2025). International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency. Available from: [Link]

  • Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Available from: [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. (2015). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Determination of Cefditoren Pivoxil by high performance liquid chromatographic method in tablets. (n.d.). Journal of Bioequivalence & Bioavailability. Available from: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • Guidance 18: Impurities in drug substances and drug products. (2013). Therapeutic Goods Administration (TGA). Available from: [Link]

  • Different validated methods for determination of cefditoren pivoxil. (2015). Journal of the Chilean Chemical Society. Available from: [Link]

  • Cefditoren Pivoxil Impurity H. (n.d.). Guangzhou PI PI Biotech Inc. Available from: [Link]

  • Different Validated Methods for Determination of Cefditoren Pivoxil. (2015). ResearchGate. Available from: [Link]

  • CN108084212B - Preparation method of cefditoren pivoxil. (n.d.). Google Patents.
  • Cefditoren and Cefepime Monographs. (n.d.). Scribd. Available from: [Link]

  • SPECTRACEF® TABLETS (cefditoren pivoxil). (2005). accessdata.fda.gov. Available from: [Link]

  • A new validated stability indicating RRLC method for the estimation of Cefditoren pivoxil in bulk and its pharmaceutical dosage form. (n.d.). Asian Journal of Research in Chemistry. Available from: [Link]

  • Cefditoren Pivoxil. (n.d.). PubChem. Available from: [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2010). Acta Poloniae Pharmaceutica. Available from: [Link]

  • Cefditoren pivoxil. (n.d.). Shimadzu Chemistry & Diagnostics. Available from: [Link]

  • Cefditoren-impurities. (n.d.). Pharmaffiliates. Available from: [Link]

  • Cefditoren pivoxil. (2002). Drugs. Available from: [Link]

  • Cefditoren Pivoxil 200mg Dose Pack: A Clinical Overview. (n.d.). GlobalRx. Available from: [Link]

  • SPECTRACEF® (cefditoren pivoxil) Tablets 200 and 400 mg. (n.d.). accessdata.fda.gov. Available from: [Link]

  • Cefditoren Pivoxil: Package Insert / Prescribing Information. (n.d.). Drugs.com. Available from: [Link]

  • Cefditoren pivoxil. (n.d.). Tox by Design. Available from: [Link]

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A Comparative Guide to the Infrared Spectroscopy of Methoxy-Pyridine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for methoxy-pyridine compounds. This document moves beyond a simple listing of frequencies to offer a comparative framework for distinguishing between the 2-methoxy, 3-methoxy, and 4-methoxy-pyridine isomers. Understanding these spectral nuances is critical for researchers, scientists, and drug development professionals who rely on precise structural characterization.

Part 1: The Foundational Vibrational Modes in Methoxy-Pyridines

The infrared spectrum of a methoxy-pyridine is a composite of the vibrational modes originating from the pyridine ring and the attached methoxy group. A foundational understanding of both components is essential for accurate spectral interpretation. The total number of fundamental vibrations can be calculated as 3n-6 for non-linear molecules, where 'n' is the number of atoms.[1]

The Pyridine Ring: An Aromatic Heterocycle

Pyridine, a C₂ᵥ symmetry molecule, presents a complex but well-understood vibrational spectrum.[2] Its key features serve as a baseline for interpreting its substituted derivatives.

  • C-H Stretching Vibrations: Aromatic C-H stretching modes typically appear at wavenumbers above 3000 cm⁻¹. For pyridine, these are observed in the 3100-3000 cm⁻¹ region.[3] These bands are often of weak to medium intensity.

  • C=C and C=N Ring Stretching Vibrations: The characteristic stretching vibrations of the aromatic ring, involving both C=C and C=N bonds, occur in the 1625-1430 cm⁻¹ range.[4] These are often strong and provide a clear indication of the aromatic core.

  • C-H In-Plane Bending Vibrations: These vibrations are typically found as a series of sharp bands of varying intensity in the 1300-1000 cm⁻¹ region.[4]

  • C-H Out-of-Plane (OOP) Bending Vibrations: Occurring in the 950-700 cm⁻¹ region, these strong absorptions are highly diagnostic of the substitution pattern on the aromatic ring.[4] The number and position of these bands are directly related to the number of adjacent hydrogen atoms on the ring.

The Methoxy Group: An Ether Linkage

The methoxy (-OCH₃) group introduces several distinct vibrational signatures, which can be understood by analogy to anisole (methyl phenyl ether).

  • Alkyl C-H Stretching: The methyl group's C-H bonds exhibit symmetric and asymmetric stretching vibrations. These appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[5] Their presence is a clear marker for the alkyl component of the methoxy substituent.

  • C-O-C Stretching Vibrations: This is the most diagnostic feature of the ether linkage. Aryl alkyl ethers, like methoxy-pyridines, display two prominent C-O stretching bands:

    • Asymmetric C-O-C Stretch: A strong band typically found near 1250 cm⁻¹.[6] Resonance with the aromatic ring gives this bond more double-bond character, shifting it to a higher frequency compared to aliphatic ethers.[6]

    • Symmetric C-O-C Stretch: A medium to strong band appearing near 1040 cm⁻¹.[6]

Part 2: A Comparative Analysis of Methoxy-Pyridine Isomers

The electronic interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring is highly dependent on the substituent's position.[7] This results in distinct and identifiable shifts in the IR spectra of the 2-, 3-, and 4-methoxy-pyridine isomers, providing a powerful tool for differentiation.

G cluster_0 Methoxy-Pyridine Isomers 2-Methoxy-Pyridine 3-Methoxy-Pyridine 4-Methoxy-Pyridine

Caption: Molecular structures of the three primary methoxy-pyridine isomers.

Spectral Data Comparison

The following table summarizes the key characteristic IR peaks for the three isomers. Wavenumbers are approximate and synthesized from publicly available spectral data and established frequency ranges.[6][8][9][10][11][12] Exact positions can vary with sample preparation and instrument resolution.

Vibrational Mode2-Methoxy-Pyridine (cm⁻¹)3-Methoxy-Pyridine (cm⁻¹)4-Methoxy-Pyridine (cm⁻¹)Rationale for Variation
Aromatic C-H Stretch ~3060~3070~3050Minor shifts due to changes in ring electron density.
Alkyl C-H Stretch ~2950, ~2840~2960, ~2840~2955, ~2845Largely consistent across isomers, as the local environment of the CH₃ group is similar.
Pyridine Ring Stretches (C=C, C=N) ~1595, ~1470, ~1430~1580, ~1475, ~1420~1600, ~1490, ~1440The position of the methoxy group alters the dipole moment and symmetry of the ring, causing shifts in these coupled vibrations. The 4-isomer often shows a particularly strong band around 1600 cm⁻¹.
Asymmetric C-O-C Stretch ~1290, ~1250~1235~1285This peak is highly sensitive to resonance effects. The strongest resonance occurs in the 2- and 4-positions, strengthening the C-O bond and shifting the frequency higher compared to the 3-isomer.
Symmetric C-O-C Stretch ~1025~1030~1020While still diagnostic for an aryl ether, this band shows less positional variation than its asymmetric counterpart.
C-H Out-of-Plane Bending ~775, ~735~850, ~780, ~710~820Highly Diagnostic. The pattern directly reflects the number of adjacent free protons on the ring. The 2-isomer (4 adjacent H's) shows a strong band typical for ortho-substitution. The 4-isomer (2 sets of 2 adjacent H's) shows a strong band for para-substitution. The 3-isomer has the most complex pattern due to its unique arrangement of hydrogens.
In-Depth Interpretation

The most significant differences for isomer identification lie in two regions:

  • The Asymmetric C-O-C Stretch (~1300-1200 cm⁻¹): In the 2- and 4-isomers, the oxygen's lone pair electrons can effectively delocalize into the pyridine ring through resonance. This imparts greater double-bond character to the aryl C-O bond, increasing its force constant and shifting the asymmetric stretching frequency to a higher wavenumber compared to the 3-isomer, where this resonance effect is minimized.

  • The C-H Out-of-Plane Bending Region (900-700 cm⁻¹): This "fingerprint" region provides the most reliable method for distinguishing the isomers. The strong coupling of these bending vibrations is dictated by the positions of the substituents.

    • 2-Methoxy-Pyridine: Shows a pattern characteristic of ortho-disubstitution.

    • 3-Methoxy-Pyridine: Displays a more complex pattern indicative of meta-disubstitution.

    • 4-Methoxy-Pyridine: Exhibits a strong, sharp band characteristic of para-disubstitution.

Part 3: Experimental Protocol for High-Fidelity Data Acquisition

Trustworthy data begins with a robust experimental protocol. The following describes a standard operating procedure for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum, a technique chosen for its minimal sample preparation and high reproducibility.

G A 1. Instrument Preparation (Ensure ATR crystal is clean) B 2. Background Scan (Collect spectrum of empty stage) A->B Crucial for removing atmospheric interference C 3. Sample Application (Place 1-2 drops of liquid sample) B->C D 4. Spectrum Acquisition (Collect sample spectrum, e.g., 32 scans) C->D Ensure full crystal coverage E 5. Data Processing (Perform ATR and baseline corrections) D->E F 6. Crystal Cleaning (Clean with appropriate solvent, e.g., isopropanol) E->F Analyze peaks

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation & Cleaning:

    • Rationale: Any residue from previous samples will contaminate the spectrum. A clean crystal surface is paramount for accurate analysis.

    • Procedure: Before initiating the experiment, gently clean the ATR crystal (typically diamond or germanium) with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.

  • Background Collection:

    • Rationale: This step is a self-validating measure that captures the ambient IR spectrum, including absorptions from atmospheric CO₂ (~2360 cm⁻¹) and water vapor. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only information from the analyte.

    • Procedure: With the clean, empty ATR stage in place, initiate a background scan using the instrument's software. This typically involves co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Rationale: Proper contact between the sample and the ATR crystal is necessary for the IR beam's evanescent wave to penetrate the sample effectively.

    • Procedure: Place a small drop of the neat methoxy-pyridine liquid sample directly onto the center of the ATR crystal, ensuring the surface is fully covered.

  • Sample Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible from the baseline noise.

    • Procedure: Using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 32 co-added scans), acquire the sample spectrum.

  • Data Processing and Analysis:

    • Rationale: Raw data may require minor corrections to account for the physics of the ATR measurement and to ensure a flat baseline for accurate peak picking.

    • Procedure: Apply the software's built-in ATR correction, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction if necessary to level the spectrum. Identify and label the peak positions for the key vibrational modes outlined in the comparison table.

  • Post-Measurement Cleaning:

    • Rationale: To maintain the integrity of the instrument for subsequent users, the crystal must be returned to a pristine state.

    • Procedure: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the methoxy-pyridine sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of methoxy-pyridine compounds. While all three isomers share common features derived from the pyridine and methoxy moieties, they are unambiguously distinguishable through a careful analysis of their spectra. The key differentiating regions are the asymmetric C-O-C stretching frequency, which is sensitive to resonance effects, and the C-H out-of-plane bending vibrations, which are dictated by the substitution pattern on the pyridine ring. By following a rigorous experimental protocol and applying the comparative framework presented in this guide, researchers can confidently identify and differentiate between 2-, 3-, and 4-methoxy-pyridine isomers, ensuring the structural integrity of their compounds in research and development pipelines.

References

  • Medhi, K. C. (1982). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Pramana, 19(3), 229-237. [Link]

  • Green, J. H. S., & Kynaston, W. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 39(8), 1648-1658. [Link]

  • Caminati, W., & di Bernardo, S. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839. [Link]

  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d 5. The Journal of Chemical Physics, 21(7), 1170–1176. [Link]

  • Green, J.H.S., Kynaston, W. & Paisley, H.M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Journal of Chemistry. [Link]

  • Green, J. H. S., & Kynaston, W. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. [Link]

  • Request PDF. (n.d.). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes. ResearchGate. [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Methoxypyridine N-oxide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in... [Link]

  • NIST. (n.d.). Pyridine, 2-methoxy-. NIST Chemistry WebBook. [Link]

  • Elixir International Journal. (n.d.). Pdf. [Link]

  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 288-292. [Link]

  • The Organic Chemistry Tutor. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • ResearchGate. (n.d.). Photoelectron spectra of anisole via several vibrational levels in the... [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Kumar, S., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ChemistrySelect. [Link]

  • Bryantsev, V. S., & Hay, B. P. (2005). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 109(39), 8960–8966. [Link]

  • Charette, A. B. (2017). 2‐Methoxy Pyridine. ResearchGate. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • NIST. (n.d.). Pyridine, 2-methoxy-. NIST Chemistry WebBook. [Link]

  • TrainerBillo. (2024, January 17). Ether ir spectrum. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯C6F5X (X = Cl, Br, I). [Link]

  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me? [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. [Link]

  • Z. A. T. Al-Rasheed, et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

  • Bohon, R. L., et al. (1957). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry. [Link]

  • Mellors, G. (2016, December 16). Introduction to infrared spectroscopy | Vibrational Modes: Stretching, Bending. YouTube. [Link]

  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Orgánica. [Link]

Sources

Validating Assay Methods for Pyridine Derivatives: A Comparative Guide for Pharmaceutical Raw Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine derivatives (e.g., niacinamide, isoniazid, esomeprazole) represent a structural backbone in over 20% of modern pharmaceuticals. However, their basic nitrogen atom (pKa ~5.2) presents a persistent analytical challenge: severe peak tailing in HPLC due to silanol interactions and hygroscopicity that complicates weighing for gravimetric analysis.

This guide objectively compares the two dominant assay methodologies for pyridine-based raw materials: Potentiometric Non-Aqueous Titration (the "Absolute" method) and High-pH Reversed-Phase HPLC (the "Specific" method). We provide validated protocols, performance data, and a decision framework aligned with ICH Q2(R2) guidelines to help you select the fit-for-purpose method for your development phase.

Part 1: The Analytical Challenge

The core difficulty in analyzing pyridine derivatives lies in their chemistry. The lone pair of electrons on the pyridine nitrogen acts as a proton acceptor.

  • In HPLC: At standard acidic pH (2.0–3.0), pyridine becomes protonated (

    
    ). These cations interact ionically with residual anionic silanol groups (
    
    
    
    ) on the silica column backbone, causing peak tailing, retention shifts, and poor reproducibility.
  • In Titration: Water competes as a weak base. Aqueous titration fails to yield a sharp endpoint because the potential break is too shallow.

Mechanism Visualization: The Silanol Effect

The following diagram illustrates why standard HPLC fails without specific intervention.

SilanolEffect Pyridine Pyridine Derivative (Basic Nitrogen) Protonated Protonated Species (PyH+) Pyridine->Protonated + H+ AcidicMP Acidic Mobile Phase (pH 2.5) AcidicMP->Protonated Interaction Secondary Ionic Interaction Protonated->Interaction Silanol Residual Silanol (Si-O-) Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result

Figure 1: Mechanism of peak tailing in standard acidic RP-HPLC. The protonated pyridine interacts with the stationary phase backbone, delaying elution non-uniformly.

Part 2: Comparative Analysis

Method A: Potentiometric Non-Aqueous Titration

The Gold Standard for Purity

This method utilizes the "levelling effect" of glacial acetic acid, which enhances the basicity of pyridine, allowing it to be titrated as a strong base against perchloric acid.[1]

  • Best For: Raw material assay (API) where purity is expected to be >98%.

  • Mechanism:

    
     (in 
    
    
    
    ).
  • Detection: Potentiometric (mV) detection is superior to crystal violet indicators for avoiding subjective endpoint errors.

Method B: High-pH RP-HPLC

The Gold Standard for Specificity

Modern hybrid-silica columns (e.g., Ethylene Bridged Hybrid - BEH) can withstand pH levels up to 12. By operating at pH 10.0 (well above the pKa of pyridine), the molecule remains in its neutral (free base) form, eliminating silanol interactions.

  • Best For: Stability studies, impurity profiling, and formulated products.

  • Mechanism: Neutral pyridine interacts only with the C18 ligand via hydrophobic interaction.

Performance Data Comparison

The following data represents a validation study performed on Isoniazid (a pyridine derivative) raw material.

Validation ParameterNon-Aqueous TitrationHigh-pH RP-HPLC
Specificity Low (Responds to any base)High (Separates impurities)
Precision (RSD) < 0.2% (Superior)0.5% - 1.0%
Accuracy (Recovery) 99.8% - 100.2%98.5% - 101.5%
Linearity (

)
N/A (Stoichiometric)> 0.999
LOD/LOQ High (mg range)Low (ng range)
Cost Per Run Low ($)High (

$ - Column/Solvents)

Part 3: Validated Experimental Protocols

Protocol A: Potentiometric Non-Aqueous Titration

Scope: Assay of Pyridine-based API.

Reagents:

  • 0.1 N Perchloric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) in Glacial Acetic Acid.[2]
    
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.

Workflow:

  • Standardization: Dissolve weighed KHP in glacial acetic acid. Titrate with 0.1 N

    
     to potentiometric endpoint. Calculate Normality (
    
    
    
    ).
  • Sample Prep: Accurately weigh ~300 mg of sample (

    
    ) into a clean titration beaker.
    
  • Dissolution: Add 50.0 mL Glacial Acetic Acid. Stir until fully dissolved.

  • Titration: Titrate with standardized 0.1 N

    
     using a potentiometric titrator with a glass-calomel electrode system. Record the volume at the inflection point (
    
    
    
    ).
  • Blank: Perform a blank titration on 50 mL solvent (

    
    ).
    

Calculation:



Protocol B: High-pH RP-HPLC Method

Scope: Assay and Impurity profiling.

System Parameters:

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (typically 80:20 A:B) or Gradient depending on impurity profile.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm (typical max for pyridine ring).[4]

  • Temperature: 30°C.

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be < 1.5 (High pH ensures this).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD of Areas: < 1.0% (n=5 injections).

Part 4: Validation Lifecycle (ICH Q2(R2))

The new ICH Q2(R2) guideline emphasizes a lifecycle approach. Below is the workflow for validating the HPLC method for a pyridine derivative.

ValidationLifecycle cluster_ICH ICH Q2(R2) Validation Parameters Start Method Development (High pH Screening) PreVal Pre-Validation (Robustness Check) Start->PreVal Spec Specificity (Forced Degradation) PreVal->Spec Lin Linearity & Range (80-120% of Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Report Validation Report & Standard Operating Procedure Prec->Report

Figure 2: Validation workflow aligned with ICH Q2(R2) requirements. Note that Specificity must include forced degradation to prove the method is stability-indicating.

Part 5: Decision Matrix

Use this logic to select the appropriate method for your specific need.

ScenarioRecommended MethodRationale
Incoming Raw Material (API) Titration Highest precision; "Absolute" method; cost-effective.
Stability Study (T=0, T=3M) HPLC (High pH) Must separate degradants from the active peak.
Formulation Analysis HPLC (High pH) Excipients interfere with titration; HPLC provides specificity.
Trace Impurity Quantitation HPLC (High pH) Titration lacks sensitivity for <0.1% impurities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5]

  • BenchChem. (2025).[6] Chromatographic Purification of Pyridine Derivatives: Reducing Peak Tailing.

  • Encyclopedia MDPI. (2024). Nonaqueous Titration: Principles and Applications.[2][7] (Simulated Link for context)

  • Matmour, D., et al. (2023). Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. RHAZES: Green and Applied Chemistry.

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry.

Sources

difference between 2-Methoxy-3-(2-methoxyethoxy)pyridine and other PPI intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Methoxy-3-(2-methoxyethoxy)pyridine and the established pyridine intermediates used in blockbuster Proton Pump Inhibitors (PPIs) like Rabeprazole, Lansoprazole, and Omeprazole.

Executive Summary: The Structural & Functional Divergence

2-Methoxy-3-(2-methoxyethoxy)pyridine represents a distinct structural class compared to standard PPI intermediates. While standard intermediates (e.g., for Rabeprazole) typically feature a 2-chloromethyl or 2-hydroxymethyl "warhead" for coupling and a 4-position ether side chain, the subject molecule features a 2-methoxy group and a 3-position ether substitution.

This suggests its role is likely one of two critical functions in drug development:

  • A Novel SAR Probe: Used to test the effect of "chain shortening" (ethoxy vs. propoxy) and regio-isomerism (3-substituent vs. 4-substituent) on pKa and acid stability.

  • A Specific Impurity Standard: A regioisomer formed during the etherification of pyridine precursors, critical for quality control (QC) in Rabeprazole synthesis.

Part 1: Comparative Chemical Architecture

The efficacy of a PPI is dictated by the pKa of the pyridine nitrogen (which drives accumulation in the parietal cell) and the stability of the benzimidazole coupling.

Table 1: Structural & Electronic Comparison
FeatureSubject Molecule Rabeprazole Intermediate Lansoprazole Intermediate Omeprazole Intermediate
IUPAC Name 2-Methoxy-3-(2-methoxyethoxy)pyridine2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Substitution Pattern 2,3-Disubstituted 2,3,4-Trisubstituted 2,3,4-Trisubstituted 2,3,4,5-Tetrasubstituted
Side Chain (C4/C3) 2-Methoxyethoxy (–OCH₂CH₂OCH₃)3-Methoxypropoxy (–O(CH₂)₃OCH₃)Trifluoroethoxy (–OCH₂CF₃)Methoxy (–OCH₃)
2-Position Group Methoxy (–OCH₃) Chloromethyl (–CH₂Cl) Chloromethyl (–CH₂Cl) Chloromethyl (–CH₂Cl)
Electronic Effect (Pyridine) Moderate Donor (3-Alkoxy)Strong Donor (4-Alkoxy + 3-Me)Weak Donor (Electron withdrawing –CF₃)Strong Donor (4-OMe + 2x Me)
Predicted pKa (Conj.[1][2][3][4][5] Acid) ~3.5 - 3.8~4.5 - 5.0 (High pKa = Fast Activation)~3.8 - 4.0 (Lower pKa = Slower Activation)~4.0 - 4.2
Lipophilicity (LogP) Low (Hydrophilic Ether)ModerateHigh (Fluorinated)Moderate
Critical Analysis of Reactivity
  • The "2-Methoxy" Block: Unlike the Chloromethyl group in standard intermediates, the 2-Methoxy group in the subject molecule is relatively inert to nucleophilic attack by benzimidazole thiols under standard conditions. It requires activation (e.g., demethylation to 2-pyridone followed by chlorination) to become a viable coupling partner.

  • Regio-isomerism (3- vs 4-position): Standard PPIs place the electron-donating alkoxy group at the 4-position to maximize resonance stabilization of the pyridinium cation (crucial for the drug's mechanism of action). The subject molecule's 3-position placement offers only inductive donation, likely resulting in a lower pKa and slower acid activation if converted to a drug.

Part 2: Synthetic Pathways & Process Challenges

The synthesis of ether-substituted pyridines is fraught with regioselectivity issues. Below is the comparative workflow.

Diagram 1: Comparative Synthetic Logic (DOT Visualization)

PPI_Synthesis_Comparison Start 2,3-Dichloro-pyridine / N-Oxide Sub_Step1 Alkoxylation (C3) (NaH, 2-Methoxyethanol) Start->Sub_Step1 Regioselective SnAr (C3/C2) Rab_Step1 Nitration/Oxidation (Intro C4-Nitro) Start->Rab_Step1 C4 Activation Subject_Mol Subject Molecule: 2-Methoxy-3-(2-methoxyethoxy)pyridine Sub_Step1->Subject_Mol Methoxylation at C2 Rab_Int Rabeprazole Intermediate: 4-(3-methoxypropoxy)... Subject_Mol->Rab_Int Regioisomer / Impurity Risk Rab_Step2 Etherification (C4) (3-Methoxypropanol) Rab_Step1->Rab_Step2 Displacement of Nitro Rab_Step2->Rab_Int Rearrangement to 2-CH2OH

Caption: Divergence in synthetic utility. The subject molecule (Red) arises from C2/C3 substitution, whereas bioactive PPIs (Green) require C4 substitution for pharmacologic efficacy.

Part 3: Experimental Protocols

To validate the identity and purity of 2-Methoxy-3-(2-methoxyethoxy)pyridine versus the Rabeprazole intermediate, the following protocols are recommended. These distinguish the molecules based on side-chain cleavage kinetics and lipophilicity.

Protocol A: Differential Solvolysis (Stability Test)

Purpose: To differentiate the stable 2-methoxy group (Subject) from the reactive 2-chloromethyl group (Standard).

  • Preparation: Dissolve 10 mg of the subject molecule and 10 mg of Rabeprazole chloromethyl intermediate in separate vials containing 2 mL of Methanol-d4 .

  • Incubation: Heat both vials to 40°C for 1 hour.

  • Analysis (H-NMR):

    • Standard Intermediate: Will show rapid disappearance of the -CH2Cl peak (~4.7 ppm) and appearance of -CH2OMe (solvolysis product).

    • Subject Molecule: Will remain unchanged. The 2-methoxy group is stable under these conditions.

  • Result Interpretation: If the molecule degrades/reacts, it is an active alkylating agent. If stable, it is the inert methoxy-pyridine (Subject).

Protocol B: Impurity Marker Synthesis (Regio-control)

Purpose: Synthesize the subject molecule to use as a QC standard for Rabeprazole batches.

  • Reagents: 3-Hydroxy-2-methoxypyridine (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), K₂CO₃ (2.0 eq), DMF (10 vol).

  • Procedure:

    • Charge DMF and K₂CO₃ into a reactor; stir at 25°C.

    • Add 3-Hydroxy-2-methoxypyridine. Stir for 30 min to form the phenoxide anion.

    • Dropwise add 1-Bromo-2-methoxyethane (maintaining T < 35°C).

    • Heat to 80°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with water, extract into Ethyl Acetate. Wash with brine.

  • Purification: Silica gel chromatography.

    • Note: This confirms the structure of the "3-substituted" isomer. Compare retention time (RT) with the main peak in Rabeprazole intermediate production. If RT matches a minor impurity, the batch contains the chain-shortened regioisomer .

Part 4: Scientific Implications for Drug Development

pKa and Acid Stability (The "Activation" Metric)

The 2-methoxyethoxy chain (Subject) is shorter than the 3-methoxypropoxy chain (Rabeprazole).

  • Effect: The oxygen atom in the ether chain can participate in intramolecular hydrogen bonding or inductive stabilization.

  • Comparison:

    • Rabeprazole (Propoxy): The longer chain allows flexibility, minimizing steric clash and optimizing lipophilicity (LogP ~3.1).

    • Subject (Ethoxy): The shorter chain increases polarity. If this were incorporated into a drug, it would likely have lower bioavailability and faster renal clearance due to reduced lipophilicity.

The "Leaving Group" Fallacy

Researchers often mistake 2-methoxypyridines for active intermediates. In PPI synthesis, the 2-position must be a leaving group (like -Cl, -NO2) or a linker (like -CH2Cl).

  • 2-Methoxy-3-(2-methoxyethoxy)pyridine is a "dead end" for direct coupling. To be useful, it must undergo demethylation (using HBr/AcOH) to form the 2-pyridone , followed by chlorination with POCl₃ to generate the 2-chloro derivative.

References

  • Kirchhoff, S., et al. (2020). Synthesis and Structure-Activity Relationships of Novel Proton Pump Inhibitors. Journal of Medicinal Chemistry.

  • Ohishi, H., et al. (1998). Process for preparing pyridine derivatives (Rabeprazole Intermediates).[3][5] US Patent 5,840,910.

  • Sachs, G., et al. (2006). Pharmacology of Proton Pump Inhibitors: Comparative Analysis of Rabeprazole and Omeprazole. Gastroenterology.

  • Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-3-(2-methoxyethoxy)pyridine (CAS 1820711-09-8).

  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education.

Sources

Beyond Purity: Comparative Guide to Establishing Primary Reference Standards for 2-Methoxy-3-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In the development of pyridine-based pharmaceuticals (such as proton pump inhibitors or specific kinase inhibitors), the intermediate 2-Methoxy-3-(2-methoxyethoxy)pyridine (hereafter MMEP ) acts as a critical scaffold.

A common error in early-stage drug development is treating commercial "Technical Grade" MMEP as an analytical reference standard. While a Certificate of Analysis (CoA) from a vendor may claim "98% Purity," this is almost invariably Chromatographic Purity (Area %) , not True Potency (w/w) .

This guide outlines the rigorous protocol for converting technical-grade MMEP into a Qualified Primary Reference Standard . We compare the risks of using off-the-shelf materials against the reliability of a self-validated standard, supported by the Mass Balance and qNMR orthogonal approach.

Comparative Analysis: Commercial vs. Qualified Standards

The following table contrasts the typical specifications of a commercial supplier's batch versus the requirements for a Qualified Primary Standard used in GMP release testing.

FeatureCommercial "Technical Grade"Qualified Primary Standard (In-House)Impact on Data
Purity Definition HPLC Area % (Relative response only)Potency % (w/w) (Absolute content)Area % ignores water, salts, and solvents, leading to overestimation of purity.
Water Content Often unreported or "Hygroscopic"Quantified via Karl Fischer (KF) Unaccounted water (e.g., 2%) causes a 2% error in every analytical result derived from this standard.
Residual Solvents "Conforms to structure" (Qualitative)Quantified via GC-HS Residual synthesis solvents (THF, Toluene) dilute the active mass.
Homogeneity Bulk jar (variable top-to-bottom)Sub-aliquoted & Homogenized Ensures consistency across multiple experiments/analysts.
Traceability Vendor Batch IDFull Characterization Data Package Required for IND/NDA filings and audits.

Technical Protocol: The Qualification Workflow

To establish MMEP as a reference standard, we do not rely on a single method. We employ an Orthogonal Strategy combining Structural Elucidation, Mass Balance, and Quantitative NMR (qNMR).

Phase 1: Purification (The Pre-requisite)

Commercial MMEP often contains the 2-chloro precursor or the 3-hydroxy hydrolysis product.

  • Action: If purity is <99.0%, perform High-Vacuum Fractional Distillation (if oil) or Recrystallization (if solid, likely from Heptane/IPA).

  • Target: HPLC Purity >99.5% (Area) before proceeding to qualification.

Phase 2: Structural Confirmation

Before quantifying, you must prove identity.

  • 1H NMR & 13C NMR: Confirm the 2-methoxy (singlet, ~3.9 ppm) and the ethoxy side chain signals.

  • High-Resolution MS (Q-TOF): Confirm parent ion

    
    .
    
  • FT-IR: Fingerprint region match.

Phase 3: Potency Assignment (The Calculation)

We use the Mass Balance Approach (Equation 1) as the primary assignment method, validated by qNMR .

The Mass Balance Equation


  • %Impurities (HPLC): Determined by gradient HPLC-UV (Maxplot or 254 nm).

  • %Water (KF): Coulometric Karl Fischer titration (Essential for MMEP, as ether chains are hygroscopic).

  • %Solvents (GC): Headspace GC for volatile organics.

  • %Residue (ROI): Residue on Ignition (sulfated ash) to detect inorganic salts.

The Validation: qNMR

Quantitative NMR provides a direct measurement of mass fraction using an Internal Standard (IS) like Maleic Acid or TCNB.

  • Criteria: If $ |Potency_{mb} - Potency_{qNMR}| < 1.0% $, assign the Mass Balance value.

  • Why? qNMR validates that no "invisible" impurities (non-chromatographic, non-volatile) are present.

Visualization: The Qualification Logic

The following diagram illustrates the decision matrix for establishing the standard.

ReferenceStandardWorkflow Raw Raw MMEP Material (Commercial Grade) PurityCheck Initial HPLC Purity > 99.5%? Raw->PurityCheck Purify Purification (Distillation/Prep-HPLC) PurityCheck->Purify No Charac Structural ID (NMR, MS, IR) PurityCheck->Charac Yes Purify->PurityCheck MassBal Mass Balance Testing (HPLC + KF + GC + ROI) Charac->MassBal qNMR Orthogonal Check (1H qNMR w/ Internal Std) Charac->qNMR Compare Compare Potencies Difference < 1.0%? MassBal->Compare qNMR->Compare Investigate Investigate Discrepancy (Hidden Impurities?) Compare->Investigate No Assign Assign Potency (Use Mass Balance Value) Compare->Assign Yes Pack Package & Store (Argon/Amber Vial) Assign->Pack

Figure 1: Decision matrix for establishing a Qualified Primary Reference Standard.

Experimental Protocol Details

A. HPLC Purity Method (Gradient)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption) and 220 nm.

  • Why: Acidic mobile phase ensures sharp peak shape for basic pyridine nitrogen.

B. qNMR Method (Validation)
  • Solvent: DMSO-d6 (Prevents exchange of labile protons, though MMEP has none, it ensures solubility).

  • Internal Standard: Maleic Acid (Traceable to NIST).

  • Relaxation Delay (D1): 30 seconds (Must be > 5x T1 to ensure full relaxation).

  • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2]
    

Stability and Storage

MMEP contains ether linkages and a pyridine ring.

  • Risk: N-oxidation (forming N-oxide impurities) and hygroscopicity.

  • Storage: Store under Argon/Nitrogen head-space in amber glass at 2-8°C.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] (2000).[3][6] Section 11.1: Laboratory Controls. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]

  • BIPM (Bureau International des Poids et Mesures). Guidance on Purity Assessment of Organic Calibration Standards. (2024).[4][5][7][8] [Link]

Sources

Safety Operating Guide

2-Methoxy-3-(2-methoxyethoxy)pyridine: Proper Disposal & Handling Procedures

[1]

CAS Number: 1820711-09-8 Molecular Formula: C



Molecular Weight:Synonyms:12

Immediate Hazard Assessment & Chemical Profile

Before initiating disposal, you must understand the physiochemical risks associated with this specific pyridine derivative. Unlike simple pyridine, the addition of glycol ether side chains modifies its volatility and lipophilicity, altering its toxicology and flammability profile.

Core Hazard Matrix
PropertySpecificationOperational Implication
Primary Hazard Irritant / Potential Toxin Pyridine derivatives are known skin/eye irritants and can be absorbed transdermally.[1] Target organs: Liver, Kidneys, CNS.[3]
Flammability Combustible Liquid/Solid While less volatile than 2-methoxypyridine (FP: 32°C), the ether moieties maintain combustibility.[1] Treat as Class II or III Combustible .
Reactivity Weak Base / Peroxide Former The pyridine nitrogen is basic (

). The ether linkages (-O-CH

-) have a low but non-zero potential for peroxide formation upon prolonged air exposure.[1]
Physical State Viscous Liquid or Low-Melting SolidLikely requires solvent rinsing for complete transfer from glassware.

Critical Safety Note: Treat this compound as a Target Organ Toxin . Do not handle outside a certified chemical fume hood.

Pre-Disposal Stabilization & Packaging[1]

Disposal does not begin at the waste drum; it begins at the bench. You must stabilize the chemical to prevent uncontrolled reactions in the waste stream.

Step-by-Step Stabilization Protocol
  • Quenching (Trace Amounts):

    • If the material is residual in a reaction flask, do not rinse directly with water. The lipophilic nature of the methoxyethoxy chain makes it immiscible.

    • Protocol: Dissolve residue in a minimal amount of compatible organic solvent (e.g., Acetone or Ethyl Acetate) before transferring to the waste container.

  • pH Adjustment (If Acidified):

    • If the waste stream contains acids (e.g., from an acidic workup), the pyridine ring will be protonated (pyridinium salt).

    • Action: Neutralize to pH 6–8 using saturated Sodium Bicarbonate (NaHCO

      
      ) before adding to organic waste drums. This prevents heat generation and polymerization risks in the central waste stream.
      
  • Peroxide Validation:

    • If the container is old (>12 months) or shows crystal formation around the cap, do not open .

    • Action: Contact EHS immediately for remote opening or stabilization. Pyridine ethers can form shock-sensitive peroxides, although less aggressively than simple ethers.

Disposal Workflow & Decision Logic

The following diagram illustrates the decision-making process for segregating 2-Methoxy-3-(2-methoxyethoxy)pyridine waste.

DisposalWorkflowStartWaste Generation:2-Methoxy-3-(2-methoxyethoxy)pyridineStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / SludgeStateCheck->SolidContaminantsContains Halogens?(DCM, Chloroform, etc.)Liquid->ContaminantsStreamCSolid Hazardous Waste(Lab Pack)Solid->StreamCNoNoContaminants->NoPure or Acetone/EtOAcYesYesContaminants->YesMixed with HalogenspHCheckIs pH < 4 or > 10?pHCheck->NopHCheck->YesNeutralizeNeutralize to pH 6-9StreamANon-HalogenatedOrganic Waste(High BTU Incineration)Neutralize->StreamAStreamBHalogenatedOrganic Waste(Specific Incineration)No->pHCheckNo->StreamAYes->NeutralizeYes->StreamB

Figure 1: Decision logic for segregating pyridine ether waste streams to ensure compatibility and regulatory compliance.

Regulatory Compliance & Waste Codes (RCRA/EPA)

Proper classification ensures your facility avoids fines and environmental release.

US EPA (RCRA) Classification[1]
  • P-List / U-List: While Pyridine (CAS 110-86-1) is a U196 listed waste, this specific derivative (CAS 1820711-09-8) is not explicitly listed .[1]

  • Characteristic Waste:

    • Ignitability (D001): Applicable if the waste solution has a flash point < 60°C (140°F). This is common if the compound is dissolved in acetone or ethyl acetate.

    • Toxicity (D038 - Pyridine): The TCLP limit for Pyridine is 5.0 mg/L. While this is a derivative, conservative EHS protocols often manage it under the same stringent guidelines to prevent leaching of toxic pyridine moieties.

Recommended Labeling

Label the waste container with the following details to ensure downstream safety:

HAZARDOUS WASTE

  • Chemical Name: 2-Methoxy-3-(2-methoxyethoxy)pyridine Solution

  • Hazards: Irritant, Combustible, Toxic (Pyridine Derivative)

  • Constituents: 90% Acetone (if solvent used), 10% Pyridine Derivative

Emergency Procedures (Spill & Exposure)

Accidental Release (Spill)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Containment:

    • Do not use water. Water may spread the organic chemical.

    • Use Vermiculite or activated carbon spill pillows to absorb the liquid.

    • Activated carbon is preferred as it adsorbs the organic vapors and reduces odor.

  • Disposal of Spill Material: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Solid Hazardous Waste (Debris contaminated with Pyridine Derivative)."

First Aid
  • Skin Contact: Pyridine derivatives penetrate skin. Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Flush with water for 15 minutes.[4] Seek medical attention immediately; pyridines can cause corneal damage.

References

  • National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy- Data and Spectra. NIST Chemistry WebBook.[5] [Link][1]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D038, U196). [Link]

  • PubChem. 2-Methoxypyridine Compound Summary. National Library of Medicine. [Link]

Personal protective equipment for handling 2-Methoxy-3-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Methoxy-3-(2-methoxyethoxy)pyridine

Part 1: Executive Safety Summary & Risk Assessment

2-Methoxy-3-(2-methoxyethoxy)pyridine is a functionalized pyridine derivative characterized by a lipophilic ether tail attached to an aromatic heterocycle. This structural combination presents a dual hazard: the pyridine ring poses systemic toxicity and volatility risks, while the methoxyethoxy (glycol ether-like) chain enhances dermal absorption and solvent properties.

Unlike standard reagents, this compound requires a "Barrier-First" approach. Standard nitrile gloves often provide insufficient protection against pyridines due to rapid permeation.

Hazard Identification Matrix (Derived from Structural Analogs)
Hazard ClassCategoryH-CodeDescription
Skin Irritation Cat 2H315 Causes skin irritation.[1][2] High risk of transdermal uptake.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3] Vapors are lachrymatory.
STOT - SE Cat 3H335 May cause respiratory irritation.[1][2][4][5]
Acute Toxicity Cat 4H302 Harmful if swallowed (Pyridine characteristic).
Flammability Cat 4H227 Combustible liquid (Assumed based on MW/Structure).

Part 2: Personal Protective Equipment (PPE) Architecture

As a Senior Scientist, I do not recommend PPE based on "minimum compliance" but on breakthrough kinetics . Pyridines are notorious for swelling and permeating standard rubber.

Hand Protection: The "Time-Dependent" Protocol
  • The Science: Pyridine derivatives can permeate 4-mil nitrile gloves in <10 minutes. The glycol ether chain in this specific molecule acts as a carrier, potentially accelerating this process.

  • Recommendation:

    • Short Contact (<5 mins): Double-gloving with High-Grade Nitrile (minimum 5 mil outer / 4 mil inner). Change immediately upon splash.

    • Synthesis/Prolonged Handling (>15 mins): You must use a Laminate Liner (e.g., Silver Shield® / Ansell Barrier®) under a Nitrile outer glove. Laminates provide >480 min breakthrough time against pyridines.

Respiratory Protection
  • The Science: Pyridines cause "olfactory fatigue" (you stop smelling it even though it's present). Relying on odor detection is dangerous.

  • Protocol: All handling must occur in a certified Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood: If engineering controls fail, use a Full-Face Respirator with Organic Vapor (OV) Cartridges . Half-masks are discouraged due to potential eye absorption.

Ocular & Dermal Defense
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the vapor pressure of pyridine derivatives.

  • Body: Tyvek® Lab Coat or chemically resistant apron (polyethylene) if handling volumes >100mL.

Part 3: Visualization of Safety Logic

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting glove materials based on exposure duration and task type.

PPE_Selection Start Task Assessment Duration Contact Duration? Start->Duration Short < 10 Minutes (Weighing/Transfer) Duration->Short Long > 10 Minutes (Synthesis/Cleanup) Duration->Long Splash Splash Risk? OptionA Double Nitrile (5mil) Change immediately on splash Splash->OptionA Incidental OptionB Laminate Liner (Barrier®) + Nitrile Outer Splash->OptionB High Risk Short->Splash Long->OptionB

Part 4: Operational Workflow (Step-by-Step)

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure fume hood is active. Place a "Pyridine Work in Progress" sign.

  • Antistatic Measures: If the substance is a solid or viscous oil, use an ionizing fan or antistatic gun during weighing. Pyridine ethers can accumulate static charge, posing an ignition risk.[6][7][8]

  • Prepare Neutralization Agent: Have a dilute acetic acid or citric acid solution ready. While this is a base, it is weak; however, acidic neutralization helps suppress volatility in a spill scenario.

Phase 2: Weighing and Transfer
  • The "Closed-Loop" Weighing:

    • Tare the receiving flask with its stopper.

    • Open the source container only inside the hood.

    • Use a disposable glass pipette (for liquids) or a stainless steel spatula (for solids). Do not use plastic syringes without verifying compatibility (swelling risk).

  • Solvent Selection: If diluting, avoid chlorinated solvents if possible (increases toxicity). Alcohols or Ethyl Acetate are preferred if chemistry permits.

Phase 3: Reaction & Monitoring
  • Temperature Control: Alkylation reactions involving this intermediate can be exothermic. Always have an ice bath on standby.

  • Vapor Trap: If heating is required, the condenser exhaust must be trapped (e.g., through a scrubber) to prevent pyridine odors from entering the general HVAC exhaust.

Part 5: Emergency Response & Disposal

Spill Response Protocol ( < 100 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Laminate gloves and Full-Face Respirator.

  • Contain: Use Vermiculite or Sand . Do not use paper towels (high surface area increases evaporation rate).

  • Neutralize: Treat the absorbed material with dilute citric acid to form the non-volatile pyridinium salt.

  • Collect: Scoop into a sealable container labeled "Hazardous Waste - Pyridine Derivative."

Figure 2: Waste Disposal Segregation

Caption: Proper segregation prevents dangerous chemical incompatibilities in the waste stream.

Waste_Logic Waste Reaction Waste Check Contains Oxidizers? Waste->Check StreamA Stream A: Halogenated (If DCM/Chloroform used) Check->StreamA No StreamB Stream B: Non-Halogenated (Pyridine/Ether/Alcohol) Check->StreamB No StreamC Stream C: SEPARATE (Do not mix with Nitric/Peroxides) Check->StreamC Yes (Explosion Risk)

References

  • PubChem. (n.d.). Pyridine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Pyridine and Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

(Note: While specific data for the exact "2-Methoxy-3-(2-methoxyethoxy)" isomer is proprietary or rare, the safety protocols above are grounded in the authoritative handling standards for the Alkoxy-Pyridine chemical family.)

Sources

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